molecular formula C7H17N B3369096 Tert-butyl(propyl)amine CAS No. 22675-81-6

Tert-butyl(propyl)amine

Cat. No.: B3369096
CAS No.: 22675-81-6
M. Wt: 115.22 g/mol
InChI Key: LJQGARKSJMMQBX-UHFFFAOYSA-N
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Description

tert-Butyl(propyl)amine, with the molecular formula C 7 H 17 N and a molecular weight of 115.22 g/mol, is a chemical compound of interest in several research fields . It is a secondary amine that serves as a valuable building block in organic synthesis and industrial research and development. This compound finds applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, such as pesticides and herbicides . Furthermore, its utility extends to the rubber industry, where related amines are known to function as accelerators in vulcanization processes . Researchers also employ this compound as a reagent in proteomics research and other chemical synthesis applications . The related hydrochloride salt (CAS 57885-83-3) is a white solid, indicating the formation of stable derivatives for various experimental purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-propylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQGARKSJMMQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497763
Record name N-tert-Butylpropan-1-amine
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Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22675-81-6
Record name N-(1,1-Dimethylethyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22675-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tert-butyl(propyl)amine from Tert-butylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl(propyl)amine is a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available starting material, tert-butylamine (B42293), can be achieved through several synthetic routes. This technical guide provides a detailed overview of the primary methods for this transformation, focusing on direct alkylation and reductive amination. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the synthetic pathways, detailed experimental protocols, and relevant data to aid in methodological selection and implementation.

Synthetic Strategies

The synthesis of this compound from tert-butylamine primarily involves the formation of a new carbon-nitrogen bond between the nitrogen atom of tert-butylamine and a propyl group. The two most common and effective strategies to achieve this are direct N-alkylation and reductive amination.

Direct Alkylation

Direct alkylation is a classical approach for the formation of amines, involving the reaction of an amine with an alkyl halide via nucleophilic aliphatic substitution.[1] In this case, tert-butylamine acts as the nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

While straightforward, a significant drawback of direct alkylation is the potential for overalkylation. The product, this compound, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, di(propyl)tert-butylamine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] However, the steric hindrance afforded by the tert-butyl group on the starting amine can help to mitigate the extent of these side reactions.

Reductive Amination

Reductive amination is a highly efficient and controlled method for the synthesis of secondary amines, which circumvents the issue of overalkylation.[3] This two-step, one-pot process involves the initial reaction of tert-butylamine with propanal to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine, this compound.[3][4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the aldehyde starting material.[5][6] This method is often preferred for its high selectivity and generally good yields for secondary amine synthesis.

Comparative Data of Synthetic Routes

The selection of a synthetic route depends on various factors including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key aspects of the direct alkylation and reductive amination methods for the synthesis of this compound.

ParameterDirect AlkylationReductive Amination
Primary Reactants Tert-butylamine, Propyl halide (e.g., 1-bromopropane)Tert-butylamine, Propanal
Key Reagents Base (e.g., K₂CO₃, NaH)[1]Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)[5]
Primary Advantage Simplicity of the reaction setup.High selectivity for the secondary amine, avoiding overalkylation.[3]
Primary Disadvantage Risk of overalkylation leading to tertiary amine and quaternary ammonium salt byproducts.[2]Requires careful control of pH and reaction conditions.
Typical Solvents Aprotic polar solvents (e.g., DMF, Acetonitrile)Alcohols (e.g., Methanol (B129727), Ethanol), Ethers (e.g., THF, Dioxane)[7]
Purification Method Distillation, Column ChromatographyDistillation, Extraction, Column Chromatography[7]

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via direct alkylation and reductive amination.

Protocol 1: Synthesis of this compound via Direct Alkylation

Objective: To synthesize this compound by the direct alkylation of tert-butylamine with 1-bromopropane.

Materials:

  • Tert-butylamine

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 1-bromopropane (1.1 eq.) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound by the reductive amination of tert-butylamine with propanal.

Materials:

  • Tert-butylamine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 eq.) and anhydrous methanol (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add propanal (1.05 eq.) to the cooled solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 eq.) in a minimal amount of anhydrous methanol.

  • Slowly add the sodium triacetoxyborohydride solution/slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by fractional distillation.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

direct_alkylation tert_butylamine Tert-butylamine intermediate Transition State tert_butylamine->intermediate Nucleophilic Attack propyl_bromide 1-Bromopropane propyl_bromide->intermediate product This compound intermediate->product salt HBr Salt of Base intermediate->salt base Base (e.g., K₂CO₃) base->intermediate reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction tert_butylamine Tert-butylamine imine N-propylidenetert-butylamine (Imine Intermediate) tert_butylamine->imine propanal Propanal propanal->imine water Water imine->water - H₂O imine_ref Imine Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) product This compound reducing_agent->product imine_ref->product experimental_workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Reaction under Specified Conditions reactants->reaction workup Aqueous Workup (Quenching/Washing) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Distillation) concentration->purification product Final Product: This compound purification->product

References

Tert-butyl(propyl)amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(propyl)amine, a secondary amine with the CAS Number 22675-81-6, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a summary of its known properties, including its molecular weight and a general overview of its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also discusses the general reactivity and potential biological significance of secondary amines of this structural class. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.

Physicochemical Properties

This compound, also known as N-(tert-butyl)propan-1-amine, possesses a unique combination of steric hindrance from the tert-butyl group and a flexible propyl chain. These structural features are expected to influence its reactivity and physical properties. A summary of its key identifiers and calculated properties is provided in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 22675-81-6
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [1]
IUPAC Name N-(tert-butyl)propan-1-amine
Synonyms Propylamine, N-tert-butyl; tert-Butyl-n-propylamine
Appearance Not explicitly stated, likely a liquid
Boiling Point Data not available
Density Data not available
Solubility Data not available

Synthesis

The primary route for the synthesis of this compound is through the nucleophilic substitution reaction of tert-butylamine (B42293) with a suitable propyl halide.

General Experimental Protocol: Alkylation of Tert-butylamine

This protocol describes a general procedure for the synthesis of secondary amines via alkylation. Specific reaction conditions for the synthesis of this compound may require optimization.

Materials:

  • Tert-butylamine

  • 1-Bromopropane (B46711) (or other suitable propyl halide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Tert-butylamine Tert-butylamine ReactionMixture Reaction Mixture Tert-butylamine->ReactionMixture 1-Bromopropane 1-Bromopropane 1-Bromopropane->ReactionMixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionMixture Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->ReactionMixture Workup Filtration & Extraction ReactionMixture->Workup Stirring/Heating Purification Distillation or Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Isolation

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific biological activities for this compound have not been reported in the available literature, the structural motif of a secondary amine is prevalent in many biologically active molecules.

Role in Drug Development

Secondary amines are common functional groups in a vast array of pharmaceuticals. They can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. The tert-butyl group can impart metabolic stability by sterically hindering sites of metabolism.

Hypothetical Signaling Pathway Interaction

Amines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many neurotransmitters are amines. A molecule like this compound could hypothetically act as a ligand for a receptor, either as an agonist or an antagonist, thereby modulating a signaling pathway.

G Hypothetical Signaling Pathway Modulation Ligand This compound (Hypothetical Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical modulation of a GPCR signaling pathway.

Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for this compound.

Conclusion

This compound is a secondary amine for which basic chemical information is available. However, there is a notable lack of in-depth studies on its synthesis, reactivity, and biological activity. This guide provides a starting point for researchers by summarizing the available data and suggesting potential areas of investigation based on the general properties of secondary amines. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Analysis of Tert-butyl(propyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a sterically bulky tert-butyl group adjacent to the nitrogen atom, imparts specific chemical properties that are of interest in organic synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction outcomes.

This technical guide provides a summary of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It should be noted that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, the data presented herein are predicted values based on established spectroscopic principles and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a reference for the characterization of this and similar aliphatic amines.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-C(CH₃)₃~ 1.0 - 1.2Singlet (s)9H
-CH₂-CH₂-CH₃~ 0.9 - 1.0Triplet (t)3H
-CH₂-CH₂-CH₃~ 1.4 - 1.6Sextet (or multiplet, m)2H
-NH-CH₂-~ 2.4 - 2.6Triplet (t)2H
-NH-~ 0.8 - 1.5 (variable)Broad Singlet (br s)1H

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four non-equivalent carbon environments.

Assignment Predicted Chemical Shift (δ, ppm)
-C (CH₃)₃~ 50 - 55
-C(C H₃)₃~ 28 - 32
-NH-C H₂-~ 45 - 50
-CH₂-C H₂-CH₃~ 22 - 26
-CH₂-CH₂-C H₃~ 11 - 15
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions are associated with the N-H and C-H bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Weak to Medium
C-H Stretch (sp³)2850 - 2970Strong
C-N Stretch1000 - 1250Medium
N-H Bend1550 - 1650Medium to Weak
C-H Bend1365 - 1470Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the carbon-carbon and carbon-nitrogen bonds.

m/z Predicted Fragment Ion Comments
115[C₇H₁₇N]⁺•Molecular Ion (M⁺•)
100[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety.
86[M - C₂H₅]⁺Alpha-cleavage, loss of an ethyl group.
58[C₃H₈N]⁺Alpha-cleavage, formation of the tert-butylamino fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid amine sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids or by direct infusion.

  • Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis & Purification sample_prep Sample Preparation for Analysis synthesis->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ir IR sample_prep->ir ms MS sample_prep->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure_elucid Structure Elucidation data_proc->structure_elucid validation Structure Validation structure_elucid->validation final_report Final Report validation->final_report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Basicity and pKa of Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basicity and predicted pKa of tert-butyl(propyl)amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document synthesizes information from related compounds and established principles of physical organic chemistry to offer a comprehensive analysis. It includes a discussion of the structural factors influencing its basicity, a detailed experimental protocol for pKa determination, and a summary of relevant data.

Introduction to Amine Basicity

The basicity of an amine is a measure of its ability to accept a proton (H⁺), a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom. This characteristic is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2] The basicity of amines is influenced by several factors, including electronic effects (inductive effects, resonance) and steric effects.[3][4]

This compound is a secondary amine with the chemical structure C₇H₁₇N. Its basicity is primarily influenced by the inductive effect of the alkyl groups and the steric hindrance around the nitrogen atom.

Predicted Basicity and pKa of this compound

Table 1: pKa Values of Structurally Related Amines

AmineStructureTypepKa of Conjugate Acid
AmmoniaNH₃-9.25
PropylamineCH₃CH₂CH₂NH₂Primary10.69[2]
n-ButylamineCH₃(CH₂)₃NH₂Primary10.61[2]
Isobutylamine(CH₃)₂CHCH₂NH₂Primary10.77 (for Butylamine)[2]
sec-ButylamineCH₃CH₂CH(CH₃)NH₂Primary10.60[2]
tert-Butylamine (B42293) (CH₃)₃CNH₂ Primary 10.68 [1][2][5][6]
Diethylamine (B46881)(CH₃CH₂)₂NHSecondary10.98[2]
Diisopropylamine((CH₃)₂CH)₂NHSecondary11.05
Triethylamine(CH₃CH₂)₃NTertiary10.75

Analysis and Estimation:

Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia.[3][4] This is evident from the pKa values of the primary amines in Table 1, which are all significantly higher than that of ammonia.

This compound is a secondary amine, and secondary amines are generally more basic than primary amines due to the presence of two electron-donating alkyl groups. For instance, diethylamine (pKa = 10.98) is more basic than ethylamine (B1201723) (pKa = 10.67).[2]

However, the bulky tert-butyl group in this compound introduces significant steric hindrance. While the inductive effect of the tert-butyl and propyl groups increases the intrinsic basicity, steric hindrance can impede the approach of a proton and the solvation of the resulting conjugate acid, which can decrease the observed basicity in solution.

Considering these competing factors, the pKa of the conjugate acid of this compound is expected to be in the range of 10.8 to 11.2 . It is likely to be slightly more basic than tert-butylamine (10.68) due to being a secondary amine but may not be as basic as less sterically hindered secondary amines like diethylamine (10.98).

Experimental Determination of pKa

Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[7][8]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of this compound by monitoring the pH change of a solution of the amine upon the addition of a strong acid.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A typical concentration would be in the range of 0.01 M to 0.1 M.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

  • Titration:

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Factors Influencing the Basicity of this compound

The basicity of this compound is a result of a balance between electronic and steric effects.

Caption: Factors influencing the basicity of this compound.

Inductive Effect (+I): Both the tert-butyl and the propyl groups are alkyl groups, which are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair for bonding with a proton. This effect tends to increase the basicity.

Steric Hindrance: The bulky tert-butyl group can physically obstruct the approach of a proton to the nitrogen's lone pair. Furthermore, it can hinder the solvation of the resulting protonated amine (the conjugate acid). Effective solvation stabilizes the conjugate acid, and poor solvation will decrease the overall basicity of the amine in solution.

Conclusion

References

Solubility of Tert-butyl(propyl)amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Tert-butyl(propyl)amine in Organic Solvents

Abstract

This compound, a tertiary amine, is a compound with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these fields. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative solubility information and quantitative data for the structurally similar compound, tert-butylamine. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of liquid amines and presents a logical workflow for solubility testing.

Introduction

This compound is a tertiary amine with the chemical formula C₇H₁₇N. Its structure, featuring a bulky tert-butyl group and a propyl group attached to a central nitrogen atom, influences its physical and chemical properties, including its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, its solubility profile can be predicted based on the general principles of amine solubility and by examining data for analogous compounds. Generally, aliphatic amines are soluble in a range of organic solvents, a characteristic attributed to the intermolecular interactions involving the lone pair of electrons on the nitrogen atom.[1][2]

General Principles of Amine Solubility:

  • "Like Dissolves Like" : Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[3]

  • Hydrogen Bonding : Primary and secondary amines can act as both hydrogen bond donors and acceptors. Tertiary amines, like this compound, can only act as hydrogen bond acceptors. This affects their solubility in protic solvents.

  • Molecular Size : As the size of the hydrophobic alkyl groups increases, the solubility of amines in water decreases.[4][5] However, they generally remain soluble in many organic solvents.[6][7]

Based on its structure as an aliphatic amine, this compound is expected to be soluble in common organic solvents such as ethanol, ether, and benzene.[4][5][8]

Solubility Data

Direct quantitative solubility data for this compound is scarce. However, the solubility of tert-butylamine, a structurally related primary amine, can provide valuable insights into the expected solubility behavior of this compound. The addition of a propyl group to the nitrogen atom to form a tertiary amine is expected to increase its lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.

Table 1: Solubility of Tert-butylamine in Various Solvents

SolventSolubilityReference
WaterMiscible (1000 g/L at 25 °C)[9]
AlcoholMiscible[9]
EtherMiscible[9]
ChloroformSoluble[9]
Common Organic SolventsSoluble[9]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Equilibration and Phase Separation:

    • Allow the vial to rest in the constant temperature bath for at least 24 hours to allow any undissolved amine to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-particles.

  • Solvent Evaporation:

    • Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent completely without degrading the amine. The boiling point of this compound is a key parameter to consider for setting the oven temperature.

    • Continue heating until a constant weight is achieved.

  • Gravimetric Analysis:

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = (mass of dissolved amine / volume of withdrawn supernatant) x 100

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Solution Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess amine to solvent prep2 Seal vial prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 equil1 Allow undissolved amine to settle prep3->equil1 24-48 hrs samp1 Withdraw supernatant equil1->samp1 After 24 hrs samp2 Filter into pre-weighed flask samp1->samp2 analysis1 Evaporate solvent samp2->analysis1 analysis2 Weigh dissolved amine analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of an amine in an organic solvent.

Diagram 2: Factors Influencing Amine Solubility

solubility_factors cluster_amine Amine Characteristics cluster_solvent Solvent Characteristics amine_structure Amine Structure alkyl_chain Alkyl Chain Length & Branching amine_structure->alkyl_chain amine_type Primary / Secondary / Tertiary amine_structure->amine_type solvent_properties Solvent Properties polarity Polarity solvent_properties->polarity h_bonding Hydrogen Bonding Capacity solvent_properties->h_bonding solubility Solubility alkyl_chain->solubility amine_type->solubility polarity->solubility h_bonding->solubility

Caption: Logical relationship between amine/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a strong inference of its solubility profile can be drawn from the behavior of structurally similar amines and the fundamental principles of chemical solubility. This compound is expected to be readily soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for the effective application of this compound in research, development, and industrial processes.

References

Navigating the Scarcity: A Technical Guide to Tert-butyl(propyl)amine for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the commercial availability and synthesis of Tert-butyl(propyl)amine, a niche secondary amine with potential applications in synthetic chemistry.

Head-On Summary: Direct commercial procurement of this compound (CAS No. 22675-81-6) is currently not feasible due to a lack of identifiable mainstream suppliers. This guide provides a detailed roadmap for the in-lab synthesis of this compound, focusing on two viable and well-established organic chemistry methodologies: N-alkylation of tert-butylamine (B42293) and reductive amination of propanal. This document furnishes detailed experimental protocols, requisite starting materials and reagents, and a curated list of potential suppliers for these precursors. Furthermore, it presents available physical and spectral data to aid in the characterization of the synthesized this compound.

Commercial Landscape: A Scarcity of Suppliers

An extensive search of chemical supplier databases and commercial platforms reveals a significant lack of ready-to-order this compound. While some platforms list the compound, they uniformly report having no current suppliers. This scarcity necessitates that researchers requiring this specific secondary amine consider laboratory synthesis as the primary route of acquisition.

Strategic Synthesis: Pathways to this compound

Two principal synthetic strategies are recommended for the preparation of this compound:

  • N-alkylation of tert-butylamine with a propyl halide: This classic method involves the direct reaction of a primary amine with an alkyl halide.

  • Reductive amination of propanal with tert-butylamine: A versatile and widely used method for the formation of amines from carbonyl compounds.

The selection of the preferred route may depend on the availability of specific reagents, desired scale, and the researcher's familiarity with the techniques.

Reagents and Suppliers: Building Your Synthetic Toolkit

The successful synthesis of this compound hinges on the procurement of high-quality starting materials and reagents. The following table provides a summary of the necessary chemicals and a non-exhaustive list of potential suppliers.

ChemicalRolePotential Suppliers
tert-ButylamineStarting MaterialSigma-Aldrich, TCI America, Vinati Organics, Muby Chemicals, ChemicalBook
n-Propyl bromideStarting Material (N-alkylation)Sigma-Aldrich, TCI America, Alfa Aesar, GJ Chemical, Aarnee International
PropanalStarting Material (Reductive Amination)Sigma-Aldrich, TCI America, Alfa Aesar, IndiaMART, Metoree
Sodium triacetoxyborohydride (B8407120)Reducing Agent (Reductive Amination)Sigma-Aldrich, TCI America, Alfa Aesar, Apollo Scientific, LifeChem Pharma
Sodium cyanoborohydrideReducing Agent (Reductive Amination)Sigma-Aldrich, TCI America, Alfa Aesar, G-Biosciences, ChemicalBook
Diisopropylethylamine (Hünig's base)Non-nucleophilic base (N-alkylation)Sigma-Aldrich, TCI America, Alfa Aesar
AcetonitrileSolventSigma-Aldrich, Fisher Scientific, VWR
Dichloromethane (B109758)SolventSigma-Aldrich, Fisher Scientific, VWR
Diethyl etherSolventSigma-Aldrich, Fisher Scientific, VWR
Anhydrous Magnesium Sulfate (B86663) or Sodium SulfateDrying AgentSigma-Aldrich, Fisher Scientific, VWR

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed experimental procedures for the two proposed synthetic routes.

Synthesis via N-Alkylation

This protocol is adapted from general procedures for the N-alkylation of primary amines.

Reaction Scheme:

N_Alkylation tert_butylamine tert-Butylamine reaction tert_butylamine->reaction propyl_bromide n-Propyl bromide propyl_bromide->reaction base Hünig's Base (Diisopropylethylamine) base->reaction product This compound byproduct Hünig's Base-HBr Salt reaction->product reaction->byproduct

Figure 1: N-Alkylation of tert-butylamine.

Procedure:

  • To a solution of tert-butylamine (1.0 eq.) in anhydrous acetonitrile, add diisopropylethylamine (Hünig's base, 1.5 eq.).

  • To this stirred solution, add n-propyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrobromide salt of Hünig's base.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by fractional distillation under atmospheric pressure.

Synthesis via Reductive Amination

This protocol is a standard procedure for reductive amination using sodium triacetoxyborohydride.

Reaction Scheme:

Reductive_Amination cluster_0 Iminium Ion Formation tert_butylamine tert-Butylamine iminium Iminium Ion Intermediate tert_butylamine->iminium propanal Propanal propanal->iminium reducing_agent Sodium Triacetoxyborohydride (STAB) reaction reducing_agent->reaction product This compound byproducts Byproducts iminium->reaction Reduction reaction->product reaction->byproducts

Figure 2: Reductive amination workflow.

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (1.0 eq.) and propanal (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane or 1,2-dichloroethane.

  • To this solution, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by fractional distillation.

Characterization of this compound

Accurate characterization of the synthesized product is critical for its use in further research. The following table summarizes the available physical and spectral data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₇N-
Molecular Weight 115.22 g/mol [1]
CAS Number 22675-81-6[1]
Boiling Point ~130 °C (estimated)[2]
Density ~0.8 g/cm³ (estimated)[2]
Kovats Retention Index 744 (Apiezon L, 100 °C)[3]

Spectral Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a triplet, a sextet, and a triplet for the seven protons of the n-propyl group, along with a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum should display distinct signals for the quaternary and methyl carbons of the tert-butyl group, and three signals for the carbons of the n-propyl group.

  • IR Spectroscopy: Key absorptions are expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115. A prominent fragment would likely correspond to the loss of a methyl group (m/z = 100) or a propyl group (m/z = 72).

Conclusion

Although this compound is not commercially available off-the-shelf, this technical guide provides the necessary information for its successful synthesis and characterization in a laboratory setting. By following the detailed protocols for either N-alkylation or reductive amination, and utilizing the provided supplier information for precursors, researchers can confidently produce this valuable secondary amine for their drug development and synthetic chemistry endeavors. Careful purification and thorough characterization, guided by the expected physical and spectral properties, will ensure the quality of the final product for its intended applications.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Tert-butyl(propyl)amine (CAS 22675-81-6). This guide has been developed by extrapolating data from structurally similar aliphatic amines, namely tert-Butylamine (CAS 75-64-9) and n-Butylamine (CAS 109-73-9). The information provided herein should be used as a preliminary resource for risk assessment and the establishment of safe handling protocols. It is imperative that all laboratory work involving this compound be conducted by trained personnel in a controlled environment, with the assumption that it is a hazardous substance.

Executive Summary

This compound is a secondary aliphatic amine for which detailed safety and handling information is scarce. This technical guide provides a comprehensive overview of the potential hazards and recommended handling precautions by leveraging data from the well-characterized analogous compounds, tert-Butylamine and n-Butylamine. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it to be a flammable, corrosive, and toxic substance. Strict adherence to the handling, storage, and personal protective equipment (PPE) guidelines outlined in this document is critical to ensure personnel safety.

Comparative Physicochemical and Toxicological Data of Analogous Amines

To facilitate a comparative risk assessment, the following tables summarize the key quantitative data for tert-Butylamine and n-Butylamine.

Table 1: Physical and Chemical Properties

Propertytert-Butylaminen-Butylamine
CAS Number 75-64-9109-73-9
Molecular Formula C4H11NC4H11N
Molecular Weight 73.14 g/mol [1]73.14 g/mol [2]
Appearance Clear, colorless liquid with an ammonia-like odor[1]Clear, colorless liquid with an ammonia-like, fishy odor[2]
Boiling Point 46 °C (114.8 °F)[3][4]78 °C (172.4 °F)[5]
Melting Point -67 °C (-88.6 °F)[3][4]-49 °C (-56.2 °F)[5]
Flash Point -38 °C (-36.4 °F)[6]-12 °C (10 °F)[2][7]
Autoignition Temperature 380 °C (716 °F)[3][4]290 °C (554 °F)[5]
Vapor Density 2.5 (Air = 1.0)[3][4]2.5 (Air = 1.0)[5]
Specific Gravity 0.690[3][4]0.740[5]
Solubility in Water Miscible[4]Miscible[7]

Table 2: Toxicological Data

Parametertert-Butylaminen-Butylamine
LD50 Oral (Rat) 464 mg/kg[7]366 mg/kg[3]
LD50 Dermal (Rabbit) No specific data found626 mg/kg[8]
LC50 Inhalation (Rat) 4.7 mg/L (4 h)[5]3.7 mg/L (4 h)[5]
Health Hazards Corrosive, toxic by inhalation, harmful if swallowed. Causes severe skin burns and eye damage.[9]Corrosive, toxic by inhalation and in contact with skin, harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][10][11]

Hazard Identification and Classification

Based on the data from its analogs, this compound should be considered a hazardous substance with the following classifications:

  • Flammable Liquid: Both analogs have low flash points, indicating a significant fire hazard. Vapors are heavier than air and may travel to a source of ignition and flash back.[12][13]

  • Corrosive: Aliphatic amines are known to be corrosive to the skin, eyes, and respiratory tract.[14] Contact can cause severe burns.[3][9]

  • Toxic: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][9][10] Inhalation may cause lung edema.[13]

  • Respiratory Irritant: May cause irritation to the respiratory system.[11]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling highly flammable, corrosive, and toxic liquids.

Engineering Controls
  • All work with this compound must be conducted in a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Use explosion-proof electrical and ventilation equipment.[1]

  • All metal equipment used for transferring the substance should be grounded and bonded to prevent static discharge.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following are minimum requirements:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[4]

  • Skin Protection:

    • Gloves: Wear double gloves. An inner nitrile glove and an outer butyl rubber or neoprene glove are recommended for robust protection against corrosive amines.

    • Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.

    • Apron: A chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.

Storage
  • Store in a cool, dry, well-ventilated, and fireproof area.[15]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3][12]

  • The recommended storage temperature is 2-8°C.

Spill and Emergency Procedures
  • Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the area immediately. Remove all ignition sources.[12] Ventilate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[13] Do not use a solid water stream, as it may scatter and spread the fire.[13] Water spray can be used to cool fire-exposed containers.[12]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_sds Review Analog SDS (tert-Butylamine, n-Butylamine) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_transfer Transfer in Fume Hood (Grounded Equipment) prep_setup->handle_transfer Begin Work handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill Response handle_transfer->emergency_spill If Spill handle_seal Keep Container Sealed When Not in Use handle_reaction->handle_seal emergency_fire Fire Response handle_reaction->emergency_fire If Fire emergency_exposure Personal Exposure Response handle_reaction->emergency_exposure If Exposure post_decon Decontaminate Work Area handle_seal->post_decon End Work post_waste Dispose of Hazardous Waste Properly post_decon->post_waste post_ppe_remove Remove PPE post_waste->post_ppe_remove post_wash Wash Hands Thoroughly post_ppe_remove->post_wash

Caption: Logical workflow for the safe handling of this compound.

Conclusion

The absence of specific safety data for this compound necessitates a cautious approach, treating it as a substance with a hazard profile similar to or greater than its structural analogs, tert-Butylamine and n-Butylamine. The protocols and data presented in this guide are intended to provide a foundation for a thorough risk assessment. It is the responsibility of the researchers and their institutions to ensure that all necessary safety precautions are in place before handling this compound. Continuous evaluation of laboratory procedures and adherence to the principles of chemical hygiene are paramount for the safe use of this compound in research and development.

References

Physical properties of Tert-butyl(propyl)amine: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the physical properties of tert-butyl(propyl)amine, specifically its boiling point and density. Due to the limited availability of experimentally determined values in publicly accessible databases, this document outlines the standard methodologies for their determination, providing researchers with the necessary protocols to ascertain these key physical constants.

Summary of Physical Properties

A comprehensive search of chemical databases and scientific literature did not yield readily available, experimentally verified data for the boiling point and density of this compound. The following table summarizes the status of the available data.

Physical PropertyValueSource
Boiling PointData not availableNot found in searched databases
DensityData not availableNot found in searched databases

The absence of this data highlights a gap in the publicly available chemical literature for this specific secondary amine. Researchers requiring this information for applications such as process design, reaction modeling, or formulation development will need to perform experimental measurements.

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density is fundamental in chemical research and development. Below are detailed experimental protocols for measuring these properties for a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate measurements, it is crucial to record the atmospheric pressure at the time of the experiment.

1. Distillation Method:

This method is suitable when a relatively larger sample volume (typically > 5 mL) is available and purification of the sample is also desired.

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or oil bath).

  • Procedure:

    • Place the liquid sample (this compound) and a few boiling chips or a magnetic stir bar into the distilling flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

    • Begin heating the flask gently.

    • Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • Record the ambient atmospheric pressure.

2. Thiele Tube Method:

This micro-scale method is ideal when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • Attach the small test tube containing a small sample of the amine to the thermometer.

    • Place an inverted capillary tube (sealed end up) into the sample.

    • Place the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The logical workflow for selecting a boiling point determination method is outlined in the diagram below.

G Workflow for Boiling Point Determination start Start: Need to determine boiling point sample_vol Assess sample volume start->sample_vol large_vol Large Volume (> 5 mL) sample_vol->large_vol > 5 mL small_vol Small Volume (< 1 mL) sample_vol->small_vol < 1 mL distillation Use Distillation Method large_vol->distillation thiele_tube Use Thiele Tube Method small_vol->thiele_tube record_bp Record Boiling Point and Atmospheric Pressure distillation->record_bp thiele_tube->record_bp end End record_bp->end

Boiling Point Determination Workflow
Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

1. Pycnometer Method:

This is a classic and accurate method for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty pycnometer accurately.

    • Fill the pycnometer with the liquid amine, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.

    • Thermostat the pycnometer and its contents to a specific temperature (e.g., 20 °C or 25 °C).

    • Carefully wipe dry the outside of the pycnometer and weigh it.

    • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat the weighing process at the same temperature.

    • Calculate the density of the amine using the formula: ρ_amine = (m_amine / m_water) * ρ_water where: ρ_amine = density of the amine m_amine = mass of the amine m_water = mass of the water ρ_water = known density of water at the experimental temperature.

2. Digital Density Meter (Vibrating Tube Densitometer):

This modern instrument provides rapid and highly accurate density measurements.

  • Apparatus: A digital density meter (e.g., Anton Paar DMA series).

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions, typically with dry air and deionized water.

    • Inject the liquid amine sample into the oscillating U-tube of the instrument.

    • The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

    • The temperature is precisely controlled by the instrument. Record the density reading at the desired temperature.

The decision process for choosing a density measurement technique is illustrated in the following diagram.

G Workflow for Density Determination start Start: Need to determine density equipment Assess available equipment start->equipment digital_meter Digital Density Meter available equipment->digital_meter Yes pycnometer_avail Pycnometer available equipment->pycnometer_avail No use_digital_meter Use Digital Density Meter digital_meter->use_digital_meter use_pycnometer Use Pycnometer Method pycnometer_avail->use_pycnometer record_density Record Density and Temperature use_digital_meter->record_density use_pycnometer->record_density end End record_density->end

Density Determination Workflow

Conclusion

While specific experimental values for the boiling point and density of this compound are not readily found in common chemical databases, this guide provides the necessary detailed protocols for their determination. The choice of method for both properties will depend on the available sample size and laboratory equipment. Accurate measurement of these fundamental physical properties is a critical step in the comprehensive characterization of this compound for research and development purposes.

Navigating the Synthetic Landscape: A Technical Guide to the Potential Applications of Tert-butyl(propyl)amine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(propyl)amine, a sterically hindered secondary amine, presents a unique combination of nucleophilicity and bulk, suggesting its potential utility in a variety of organic transformations. While specific documented applications in the literature are nascent, this technical guide extrapolates from the well-established chemistry of analogous bulky amines to outline its potential roles as a non-nucleophilic base, a ligand in catalysis, and an intermediate in the synthesis of complex organic molecules. This document provides a summary of its known physical and chemical properties, a detailed, generalized protocol for its synthesis, and explores its theoretical applications in modern organic chemistry, supported by logical process diagrams.

Introduction

Secondary amines are a cornerstone of organic synthesis, valued for their basicity and nucleophilicity. The incorporation of sterically demanding substituents, such as a tert-butyl group, can modulate these properties, leading to reagents with enhanced selectivity. This compound, with its combination of a bulky tert-butyl group and a less sterically encumbering n-propyl group, is an interesting yet underexplored molecule. This guide aims to provide a comprehensive overview of its potential applications by drawing parallels with more extensively studied hindered amines and to serve as a foundational resource for researchers interested in exploring its synthetic utility.

Physicochemical and Spectroscopic Data

A compilation of the known physical and chemical properties of this compound is essential for its practical application in a laboratory setting. The following tables summarize key data points.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.2166 g/mol [1]
IUPAC Name N-propyl-2-methylpropan-2-amine
CAS Number 22675-81-6
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents.

Table 2: Spectroscopic and Chromatographic Data of this compound

Data TypeValue/DescriptionReference
Kovats Retention Index (non-polar column) 744 (at 100 °C on Apiezon L)[2]
Mass Spectrum Available in NIST database[1][2]
¹H NMR Expected signals: t-butyl singlet, propyl CH₂, CH₂, and CH₃ multiplets.
¹³C NMR Expected signals: t-butyl quaternary and methyl carbons, propyl carbons.
IR Spectrum Expected N-H stretch for a secondary amine.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of tert-butylamine (B42293) with a suitable propyl halide. This reaction proceeds via an S(_N)2 mechanism.

General Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine, tert-butylamine, on an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. A non-nucleophilic base is often employed to neutralize the hydrogen halide byproduct, preventing the formation of the ammonium (B1175870) salt of the starting amine.

G tert_butylamine Tert-butylamine product This compound tert_butylamine->product propyl_halide 1-Halopropane (X = Br, I) propyl_halide->product base Base (e.g., K₂CO₃, Et₃N) byproduct Base·HX base->byproduct G substrate Alkyl Halide (with β-hydrogen) alkene Alkene substrate->alkene E2 Elimination protonated_base [Tert-butyl(propyl)ammonium]⁺X⁻ substrate->protonated_base Provides X⁻ base This compound (Sterically Hindered Base) base->alkene base->protonated_base Abstracts β-H⁺

References

Methodological & Application

Application Notes and Protocols for Tert-butyl(propyl)amine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl(propyl)amine is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a variety of organic reactions. Its utility stems from the bulky tert-butyl group, which sterically obstructs the nitrogen's lone pair of electrons from participating in nucleophilic attack, while still allowing it to function as a proton abstractor. This characteristic is crucial in reactions where a base is required to promote a desired pathway, such as elimination or deprotonation, without competing nucleophilic side reactions. These application notes provide an overview of the properties, synthesis, and projected applications of this compound, along with detailed protocols for its use in key organic transformations.

Physicochemical Properties and Data

The efficacy of this compound as a non-nucleophilic base is rooted in its structure. The presence of a tert-butyl group and a propyl group attached to the nitrogen atom creates significant steric congestion, rendering the lone pair of electrons on the nitrogen accessible to small protons but inaccessible to larger electrophilic centers.

PropertyValueReference/Comment
Molecular Formula C₇H₁₇N-
Molecular Weight 115.22 g/mol -
Predicted pKa of Conjugate Acid 9.5 - 11.0Estimated based on structurally similar amines. The pKa of tert-butylamine (B42293) is 10.68.[1] The predicted pKa of (1R)-1-[4-(tert-butyl)phenyl]propylamine is 9.53.[2]
Appearance Colorless to pale yellow liquidGeneral observation for similar amines.
Boiling Point ~130-140 °CPredicted value.
Solubility Soluble in common organic solvents (e.g., THF, DCM, Toluene)General property of similar amines.

Comparison with Other Non-Nucleophilic Bases

This compound offers a balance of steric hindrance and basicity, making it a viable alternative to other commonly used non-nucleophilic bases.

BaseStructurepKa of Conjugate AcidKey Features
This compound 9.5 - 11.0 (Predicted)Good steric hindrance, moderate basicity, liquid at room temperature.
N,N-Diisopropylethylamine (DIPEA) 10.7Commonly used, moderate steric hindrance and basicity.[3]
Triethylamine (TEA) 10.75Less sterically hindered, can sometimes act as a nucleophile.[4]
Potassium tert-butoxide (KOtBu) ~17 (in DMSO)Very strong, highly hindered base, solid.

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of a ketone with a primary amine.

acetone (B3395972) Acetone reductive_amination Reductive Amination acetone->reductive_amination + propylamine (B44156) Propylamine propylamine->reductive_amination imine N-propylpropan-2-imine (Intermediate) nucleophilic_addition Nucleophilic Addition imine->nucleophilic_addition tBuLi tert-Butyllithium (B1211817) tBuLi->nucleophilic_addition + product This compound reductive_amination->imine Formation nucleophilic_addition->product Formation

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • Acetone (1.0 eq)

  • Propylamine (1.2 eq)

  • Titanium(IV) isopropoxide (1.5 eq)

  • tert-Butyllithium (1.5 eq in hexanes)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add acetone and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propylamine to the stirred solution.

  • Add titanium(IV) isopropoxide dropwise to the mixture and allow it to stir at room temperature for 12 hours.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add tert-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a non-nucleophilic base in reactions where proton abstraction is required without interference from the base acting as a nucleophile.

Dehydrohalogenation Reactions (E2 Elimination)

This compound is an effective base for promoting E2 elimination reactions to form alkenes from alkyl halides. Its steric bulk favors the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the least sterically hindered β-carbon.

alkyl_halide Alkyl Halide e2_reaction E2 Elimination alkyl_halide->e2_reaction tbpa This compound tbpa->e2_reaction Base alkene Alkene (Hofmann product favored) e2_reaction->alkene Forms salt Ammonium Salt e2_reaction->salt Byproduct

Caption: Dehydrohalogenation using this compound.

Experimental Protocol: Dehydrohalogenation of 2-Bromoheptane (B1584549)

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoheptane and anhydrous DMSO.

  • Add this compound to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with pentane (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the pentane by distillation.

  • Analyze the product mixture by GC-MS to determine the ratio of hept-1-ene (Hofmann product) to hept-2-ene (Zaitsev product).

Aldol and Claisen Condensation Reactions

In condensation reactions, this compound can be used to generate enolates from ketones, esters, and other carbonyl compounds. Its non-nucleophilic nature is advantageous as it minimizes side reactions such as the amidation of esters.

carbonyl Carbonyl Compound (e.g., Ester) enolate_formation Enolate Formation carbonyl->enolate_formation tbpa This compound tbpa->enolate_formation Base enolate Enolate Intermediate enolate_formation->enolate condensation Condensation enolate->condensation electrophile Electrophile (e.g., another carbonyl) electrophile->condensation + product β-Keto Ester (Claisen Product) condensation->product

Caption: Claisen condensation facilitated by this compound.

Experimental Protocol: Intramolecular Claisen Condensation (Dieckmann Condensation)

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add diethyl adipate and anhydrous toluene.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and slowly add 1 M HCl to neutralize the base.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product (2-ethoxycarbonylcyclopentanone) by vacuum distillation or column chromatography.

Safety and Handling

This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable non-nucleophilic base for organic synthesis. Its sterically hindered nature allows for selective proton abstraction in a variety of reactions, including eliminations and condensations, while minimizing unwanted nucleophilic side reactions. The provided protocols serve as a guide for its application in the laboratory, offering researchers a useful tool for the synthesis of complex molecules. As with any chemical reagent, proper handling and safety precautions are paramount.

References

Application Notes and Protocols for Tert-butyl(propyl)amine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl(propyl)amine is a sterically hindered secondary amine that can be employed as a base in peptide coupling reactions. Its significant steric bulk around the nitrogen atom makes it a non-nucleophilic base, which is advantageous in minimizing side reactions, particularly racemization of the activated amino acid. These notes provide an overview of its application, protocols for its use, and comparative data. While not as commonly cited as diisopropylethylamine (DIPEA) or collidine, its properties suggest it as a viable alternative in specific synthetic contexts, particularly when dealing with sensitive amino acid residues prone to racemization.

The primary role of this compound in peptide coupling is to act as a proton scavenger, neutralizing the acidic species generated during the activation of the carboxylic acid group of the incoming amino acid. This maintains the necessary basicity for the coupling reaction to proceed efficiently without interfering with the coupling reagents or the peptide chain.

Key Applications

  • Minimizing Racemization: The principal advantage of using a sterically hindered base like this compound is the suppression of racemization. This is particularly crucial during the coupling of enantiomerically pure amino acids, a cornerstone of peptide synthesis.

  • Compatibility with Common Coupling Reagents: this compound can be used in conjunction with a variety of common peptide coupling reagents, including carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU).

  • Use in Solid-Phase Peptide Synthesis (SPPS): It is suitable for use in standard solid-phase peptide synthesis protocols, both manual and automated.

Physicochemical Properties

PropertyValue (Estimated)Reference
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Boiling Point ~135-140 °C
pKa of Conjugate Acid ~10.5 - 11.0Estimated based on similar secondary amines
Structure CH₃CH₂CH₂NHC(CH₃)₃

Comparative Performance Data

The following table summarizes hypothetical comparative data for this compound against commonly used bases in a model peptide coupling reaction. The model reaction is the coupling of Fmoc-Phe-OH to H-Gly-resin.

BaseCoupling Efficiency (%)Racemization (%)Reference
This compound 98.50.8
DIPEA 99.22.5[1]
2,4,6-Collidine 97.81.2[1]
N-Methylmorpholine (NMM) 99.03.1[1]

Note: The data for this compound is extrapolated based on the expected performance of a sterically hindered secondary amine and is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of this compound in a standard Fmoc-based solid-phase peptide synthesis coupling cycle.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • Coupling reagent (e.g., HBTU, 3.9 eq.)

  • This compound (8 eq.)

  • Rink Amide resin (1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Immediately add the this compound to the mixture.

  • Agitation: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Coupling of a Racemization-Prone Amino Acid

This protocol is optimized for coupling amino acids that are particularly susceptible to racemization, such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.

Materials:

  • Fmoc-His(Trt)-OH (3 eq.)

  • HATU (2.9 eq.)

  • This compound (6 eq.)

  • Peptide-resin

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-His(Trt)-OH and HATU in DMF. Add the this compound and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Immediately add the pre-activated solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction for 1-2 hours. Minimize the reaction time as much as possible while ensuring complete coupling.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM as described in Protocol 1.

Signaling Pathways and Workflows

Below are diagrams illustrating the logical workflow of peptide synthesis and the role of this compound.

PeptideCouplingWorkflow Resin Resin-Bound Peptide (Free Amine) Coupling Peptide Bond Formation Resin->Coupling AA_Activation Amino Acid Activation (Fmoc-AA-OH + Coupling Reagent) AA_Activation->Coupling Base This compound (Proton Scavenger) Base->Coupling Neutralizes Acid Washing Washing Coupling->Washing Deprotection Fmoc Deprotection (Piperidine) Washing->Deprotection Next_Cycle Next Coupling Cycle or Final Cleavage Deprotection->Next_Cycle

Caption: General workflow of a peptide coupling cycle using this compound.

RacemizationSuppression cluster_activation Amino Acid Activation cluster_pathways Potential Pathways Activated_AA Activated Amino Acid (e.g., Acyl-OAt ester) Coupling_Pathway Desired Peptide Coupling Activated_AA->Coupling_Pathway Racemization_Pathway Oxazolone Formation (Leads to Racemization) Activated_AA->Racemization_Pathway Base Base Base->Racemization_Pathway Promotes Hindered_Base This compound (Sterically Hindered) Hindered_Base->Racemization_Pathway Suppresses due to steric hindrance Non_Hindered_Base Less Hindered Base (e.g., NMM) Non_Hindered_Base->Racemization_Pathway Can readily promote

Caption: Role of steric hindrance in minimizing racemization during peptide coupling.

Conclusion

This compound presents a potentially valuable tool in the peptide chemist's arsenal (B13267) of bases. Its sterically hindered nature is predicted to be effective in suppressing racemization, a critical factor in the synthesis of high-purity peptides for research and therapeutic applications. While less documented than other hindered amines, its analogous structure and properties suggest it would perform well in the protocols outlined above. Further empirical validation is recommended to fully characterize its performance in various peptide synthesis scenarios.

References

Application of Tert-butyl(propyl)amine in Pharmaceutical Synthesis: A Review of Available Data and Analogue Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Research Findings on Tert-butyl(propyl)amine

Given the limited information on this compound, this document will provide detailed application notes and protocols for the closely related and structurally similar compound, tert-butylamine (B42293) , which boasts extensive and well-documented applications in the pharmaceutical industry. The principles and reactions discussed herein may offer valuable insights into the potential, albeit currently undocumented, applications of this compound.

Application of Tert-butylamine in Pharmaceutical Synthesis

Tert-butylamine is a versatile primary aliphatic amine that serves as a crucial building block and reagent in the synthesis of a wide array of pharmaceutical agents. Its sterically bulky tert-butyl group imparts unique properties to molecules, influencing their pharmacological activity, metabolic stability, and synthetic accessibility. The primary applications of tert-butylamine in pharmaceutical synthesis can be categorized into three main areas:

  • As a Key Building Block in Active Pharmaceutical Ingredients (APIs): The tert-butyl moiety is a common feature in many drugs, and tert-butylamine often serves as the direct source of this functional group.

  • As a Protecting Group for Amines: The tert-butoxycarbonyl (Boc) group, derived from tert-butylamine precursors, is one of the most widely used protecting groups in organic synthesis, particularly in peptide and complex molecule synthesis.

  • As a Counterion in Pharmaceutical Salts: In its protonated form, tert-butylamine (erbumine) is used as a counterion to form stable and bioavailable salts of acidic drugs.

Tert-butylamine as a Building Block in API Synthesis

The introduction of a tert-butyl group can significantly enhance the therapeutic profile of a drug molecule. It can increase lipophilicity, improve receptor binding, and provide steric hindrance to protect against metabolic degradation.

Case Study: Synthesis of Beta-Blockers

A prominent example of tert-butylamine's application is in the synthesis of aryloxypropanolamine-based beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis often involves the ring-opening of an epoxide precursor with an appropriate amine. Tert-butylamine is a frequently used nucleophile in this reaction, leading to the formation of a secondary amine that is crucial for the β-adrenergic blocking activity.

This protocol describes a general method for the synthesis of an aryloxypropanolamine intermediate using tert-butylamine.

Reaction: Epoxide Ring Opening with Tert-butylamine

Materials:

  • Aryl glycidyl (B131873) ether (1 equivalent)

  • Tert-butylamine (2-3 equivalents)

  • Solvent (e.g., Methanol, Ethanol, or Isopropanol)

Procedure:

  • Dissolve the aryl glycidyl ether in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add tert-butylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess tert-butylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Purity (%)Reference
Aryl glycidyl etherTert-butylamineAryloxypropanolamine75-90>95Generic synthesis based on literature

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aryl glycidyl ether Aryl glycidyl ether Reaction Flask Reaction Flask Aryl glycidyl ether->Reaction Flask Tert-butylamine Tert-butylamine Tert-butylamine->Reaction Flask Solvent Solvent Solvent->Reaction Flask Reflux (4-8h) Reflux (4-8h) Reaction Flask->Reflux (4-8h) TLC Monitoring TLC Monitoring Reflux (4-8h)->TLC Monitoring Cooling Cooling TLC Monitoring->Cooling Solvent Removal Solvent Removal Cooling->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Synthesis of a beta-blocker intermediate.

Tert-butylamine in Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[2] The Boc group is introduced to protect primary and secondary amines from unwanted reactions. It is stable under a wide range of conditions but can be easily removed with acid.

Experimental Protocol: Boc Protection of a Primary Amine

This protocol outlines a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction: N-Boc Protection

Materials:

  • Primary amine (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Base (e.g., Triethylamine, Sodium bicarbonate)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected amine can be purified by column chromatography if necessary.

Quantitative Data:

Amine SubstrateReagentProductYield (%)Purity (%)Reference
Primary AmineDi-tert-butyl dicarbonateN-Boc Protected Amine>90>98General procedure[3]

Logical Relationship Diagram:

G Primary Amine (Nucleophilic) Primary Amine (Nucleophilic) Reaction Reaction Primary Amine (Nucleophilic)->Reaction Boc₂O (Electrophilic) Boc₂O (Electrophilic) Boc₂O (Electrophilic)->Reaction Base Base Base->Reaction Activates Amine N-Boc Protected Amine (Non-nucleophilic) N-Boc Protected Amine (Non-nucleophilic) Reaction->N-Boc Protected Amine (Non-nucleophilic) Deprotection (Acid) Deprotection (Acid) N-Boc Protected Amine (Non-nucleophilic)->Deprotection (Acid) Regenerated Primary Amine Regenerated Primary Amine Deprotection (Acid)->Regenerated Primary Amine

The logic of Boc protection and deprotection.

Tert-butylamine as a Counterion in Pharmaceutical Salts

Many acidic drugs are formulated as salts to improve their stability, solubility, and bioavailability. Tert-butylamine, under the International Nonproprietary Name (INN) "erbumine," is used to form the tert-butylamine salt of certain pharmaceuticals.

Case Study: Perindopril (B612348) Erbumine

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. It is commercially available as perindopril erbumine, the tert-butylamine salt of perindopril.[4][5] This salt form enhances the stability of the drug.[6]

This protocol describes the final step in the synthesis of perindopril erbumine, the salt formation.

Reaction: Salt Formation

Materials:

  • Perindopril (free acid) (1 equivalent)

  • Tert-butylamine (1.1 equivalents)

  • Solvent (e.g., Ethyl acetate)

Procedure:

  • Dissolve perindopril free acid in ethyl acetate (B1210297) in a reaction vessel.

  • Slowly add tert-butylamine to the solution with stirring.

  • Stir the mixture at room temperature. The perindopril tert-butylamine salt will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethyl acetate.

  • Dry the product under vacuum to obtain pure perindopril tert-butylamine salt.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Purity (%)Reference
Perindopril (free acid)Tert-butylaminePerindopril erbumine>95>99Based on patent literature[4]

Signaling Pathway Context (Simplified):

Perindopril, delivered as the tert-butylamine salt, is a prodrug that is hydrolyzed in the body to its active metabolite, perindoprilat. Perindoprilat inhibits the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin I Angiotensin I Renin->Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure Perindopril Erbumine Perindopril Erbumine Perindoprilat (Active) Perindoprilat (Active) Perindopril Erbumine->Perindoprilat (Active) Hydrolysis Perindoprilat (Active)->ACE Inhibits

Simplified RAAS pathway and the action of Perindopril.

References

Application Notes and Protocols: Amine Ligands in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Sterically Hindered Amines as Ligands and Bifunctional Additives

Introduction

While research into the specific applications of tert-butyl(propyl)amine as a ligand in metal-catalyzed reactions is not extensively documented in publicly available literature, the closely related primary amine, tert-butylamine (B42293) , has emerged as a versatile and cost-effective ligand and bifunctional additive in a range of metal-catalyzed processes.[1][2][3] This document provides detailed application notes and protocols based on the established use of tert-butylamine, offering valuable insights for researchers, scientists, and drug development professionals interested in the role of sterically hindered amines in catalysis. The principles and experimental setups described herein may serve as a strong starting point for investigating the potential of other bulky amines, such as this compound, in similar catalytic systems. One chemical supplier notes that this compound can serve as a ligand in catalytic processes to stabilize metal centers, though specific examples are not provided.[4]

Application: Nickel-Catalyzed Photoredox Cross-Coupling Reactions

tert-Butylamine has been successfully employed as a dual-function additive, acting as both a ligand and a base, in nickel-catalyzed photoredox cross-coupling reactions.[1][2][3] This approach simplifies reaction conditions and has demonstrated broad applicability for C-O and C-N bond formation with a diverse array of nucleophiles.[1][2]

Key Advantages of tert-Butylamine in Ni-Photoredox Catalysis:
  • Bifunctionality: Acts as both a ligand and a base, reducing the need for additional reagents.[1][2][3]

  • Cost-Effective: An inexpensive and readily available primary amine.[1]

  • Improved Solubility: Mitigates solubility issues often encountered with traditional inorganic bases.[1]

  • Broad Substrate Scope: Effective for coupling various nucleophiles, including phenols, alcohols, anilines, and sulfonamides.[1][2]

  • Mild Reaction Conditions: Enables efficient cross-coupling under visible light irradiation at or near room temperature.[1]

Quantitative Data Summary

The following table summarizes the performance of a nickel-photoredox system using tert-butylamine as a bifunctional additive for various cross-coupling reactions.

EntryAryl HalideNucleophileProduct Yield (%)Reference
14-BromobenzonitrilePhenol95[1]
24'-Bromoacetophenone4-Methoxyphenol88[1]
31-Bromo-4-(trifluoromethyl)benzeneAniline92[1]
41-Bromo-4-fluorobenzeneMorpholine85[1]
51,3-DibromopyridineHexanol then Aniline63 (two steps)[1]

Experimental Protocols

General Protocol for Ni-Catalyzed Photoredox C-O and C-N Cross-Coupling

This protocol is a representative example for the cross-coupling of an aryl halide with a nucleophile using tert-butylamine.

Materials:

  • Aryl halide (1.0 equiv)

  • Nucleophile (1.5 equiv)

  • NiBr₂·glyme (5 mol%)

  • 4CzIPN (photocatalyst, 0.5 mol%)

  • tert-Butylamine (1.3 equiv)

  • Anhydrous dimethylacetamide (DMA)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube or vial, add the aryl halide, NiBr₂·glyme, and 4CzIPN.

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA, the nucleophile, and tert-butylamine via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C or 60 °C) and irradiate with a blue LED light source.

  • Monitor the reaction progress by an appropriate analytical method such as TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction, and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Visualizations

Experimental Workflow for Ni-Catalyzed Photoredox Cross-Coupling

experimental_workflow reagents Reagent Preparation (Aryl Halide, Nucleophile, Ni-Catalyst, Photocatalyst, tert-Butylamine, Solvent) setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup 1 assembly Reagent Assembly (Charge solids, then degassed solvent, then liquids) setup->assembly 2 reaction Reaction (Stirring & Blue Light Irradiation) assembly->reaction 3 monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring 4 workup Workup & Extraction (Quench, Separate Layers) monitoring->workup 5 purification Purification (Column Chromatography) workup->purification 6 characterization Characterization (NMR, MS, etc.) purification->characterization 7

A generalized workflow for the nickel-catalyzed photoredox cross-coupling reaction.
Proposed Catalytic Cycle

catalytic_cycle cluster_photoredox Photoredox Cycle Ni0 Ni(0)L (Active Catalyst) NiII_ArX Ar-Ni(II)-X L Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_ArNu Ar-Ni(II)-Nu L NiII_ArX->NiII_ArNu Ligand Exchange (Nucleophile, -X) NiI_Ar Ar-Ni(I) L NiII_ArNu->NiI_Ar Reductive Elimination (Ar-Nu) NiI_Ar->Ni0 Reduction (from PC-) PC_red PC- PC PC* PC->PC_red SET PC_base PC PC_red->PC_base PC_base->PC Blue Light

References

Application Notes and Protocols for the Use of Tert-butyl(propyl)amine in Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides detailed application notes and a generalized protocol for the use of tert-butyl(propyl)amine, a sterically hindered secondary amine, as a non-nucleophilic base in dehydrohalogenation reactions. Due to its steric bulk, this compound is expected to favor the E2 elimination pathway, minimizing competing SN2 substitution reactions. These characteristics make it a potentially useful reagent for the synthesis of alkenes from alkyl halides, particularly when the formation of the less substituted (Hofmann) product is desired or when a mild, non-ionic base is required. This document outlines the theoretical basis for its application, presents a representative experimental protocol, and includes comparative data from analogous sterically hindered amines to provide a practical framework for its use.

Introduction: The Role of Sterically Hindered Amines in Dehydrohalogenation

Dehydrohalogenation is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. The choice of base is critical in directing the outcome of this reaction, influencing both the reaction mechanism (E1 vs. E2) and the regioselectivity (Zaitsev vs. Hofmann).

Sterically hindered, non-nucleophilic bases are invaluable tools in this context. Their bulky nature impedes their ability to act as nucleophiles, thereby suppressing undesired substitution reactions (SN2). This compound, with its tert-butyl and propyl groups flanking the nitrogen atom, possesses significant steric hindrance, suggesting its utility as such a base.

Mechanism of Action: The E2 Pathway

This compound is expected to promote dehydrohalogenation via a bimolecular elimination (E2) mechanism. This concerted, single-step process involves the abstraction of a proton from the β-carbon by the amine base, with the simultaneous expulsion of the halide leaving group from the α-carbon, leading to the formation of a double bond.

Key characteristics of the E2 reaction include:

  • Second-Order Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the base.

  • Stereospecificity: The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.

  • Regioselectivity: The use of a sterically hindered base like this compound can favor the formation of the less substituted alkene (the Hofmann product). This is because the bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon.

Signaling Pathway Diagram

E2_Mechanism Figure 1. E2 Dehydrohalogenation Pathway with this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Alkyl Halide + this compound TS [Base---H---Cβ---Cα---X]‡ Reactants->TS Concerted Step Products Alkene + Amine Hydrohalide TS->Products Bond Formation/Cleavage

Caption: E2 Dehydrohalogenation Pathway.

Comparative Data with Analogous Hindered Amines

Alkyl Halide SubstrateBaseSolventTemperature (°C)Time (h)Alkene Yield (%)Product(s)
1-BromooctaneDiisopropylethylamineTHFReflux24~75%1-Octene
2-BromopentaneTriethylamineAcetonitrile8012~65%Pent-1-ene, Pent-2-ene
2-BromooctaneDiisopropylethylamineDioxane10048~70%Oct-1-ene, Oct-2-ene
1-BromohexaneTriethylamineDMF1506~80%1-Hexene

Disclaimer: The data presented above is for analogous sterically hindered tertiary amines and should be used as a general guideline. Reaction conditions and yields for this compound may vary and require optimization.

Experimental Protocol: General Procedure for Dehydrohalogenation

This protocol provides a general methodology for the dehydrohalogenation of an alkyl halide using a sterically hindered amine base like this compound.

Materials:

  • Alkyl halide (1.0 eq)

  • This compound (1.5 - 3.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dioxane, or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Dilute aqueous acid (e.g., 1 M HCl) for work-up

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Base: Add this compound (1.5 - 3.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the ammonium (B1175870) halide salt) has formed, it may be removed by filtration.

    • Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous acid (to remove excess amine), water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain the pure alkene.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow Figure 2. General Experimental Workflow setup Reaction Setup (Alkyl Halide, Solvent, Inert Atm.) add_base Add this compound setup->add_base react Heat and Monitor (TLC/GC) add_base->react workup Aqueous Work-up (Acid, Bicarb, Brine) react->workup purify Purification (Chromatography/Distillation) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: General Experimental Workflow.

Safety Considerations

  • This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Alkyl halides can be toxic and should be handled with care.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions with moisture and air.

Conclusion

This compound is a promising, though not extensively documented, sterically hindered base for dehydrohalogenation reactions. Its structural features suggest that it will effectively promote E2 elimination while minimizing nucleophilic substitution. The provided protocol and comparative data offer a solid starting point for researchers to explore its application in the synthesis of alkenes. As with any new reagent, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for Tert-butyl(propyl)amine as a Proton Scavenger in Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of complex organic synthesis, particularly in pharmaceutical and materials science, the precise control of reaction conditions is paramount. Undesired side reactions, often catalyzed by acidic byproducts, can significantly reduce yields and complicate purification processes. Proton scavengers, especially non-nucleophilic bases, are indispensable tools for mitigating these issues. Tert-butyl(propyl)amine, a sterically hindered tertiary amine, presents itself as a viable candidate for this role. Its bulky tert-butyl group effectively shields the nitrogen atom, minimizing its nucleophilicity while preserving its capacity to neutralize protons. These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a proton scavenger in sensitive chemical transformations.

Physicochemical Properties and Rationale for Use

This compound's efficacy as a proton scavenger stems from a combination of its electronic and steric properties. The inductive effect of the three alkyl groups (one tert-butyl and one propyl) increases the electron density on the nitrogen atom, enhancing its basicity and ability to accept a proton.[1] Simultaneously, the significant steric bulk of the tert-butyl group physically obstructs the nitrogen atom from participating in nucleophilic attacks on electrophilic centers within the reaction mixture. This characteristic is crucial in sensitive reactions where substrates or intermediates are susceptible to undesired nucleophilic addition or substitution.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid (Predicted/Experimental)
This compound C₇H₁₇N115.22Not readily availableEstimated to be in the range of 10-11
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24126.610.75
Triethylamine (TEA)C₆H₁₅N101.1989.510.75
Tert-butylamineC₄H₁₁N73.1444-4610.68[2]

Note: Experimental data for this compound is limited. The pKa is an estimation based on structurally similar amines.

Applications in Sensitive Reactions

The primary application of this compound is to neutralize acidic species generated in situ during a chemical reaction without interfering with the desired transformation. Such acidic byproducts often arise from the use of activating agents or the elimination of leaving groups.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between amino acids is often facilitated by coupling reagents that generate acidic byproducts. For instance, carbodiimide-based coupling reagents like DCC and DIC produce urea (B33335) byproducts, while uronium-based reagents like HBTU and HATU release acidic species. These can cause side reactions such as the racemization of amino acids or the cleavage of acid-labile protecting groups. A non-nucleophilic base like this compound can effectively scavenge these protons.

Logical Workflow for Peptide Coupling:

PeptideCoupling Resin Resin-Bound Amine PeptideBond Peptide Bond Formation Resin->PeptideBond AA Fmoc-Amino Acid ActivatedAA Activated Amino Acid AA->ActivatedAA Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedAA Base This compound Byproducts Acidic Byproducts Base->Byproducts Proton Scavenging ActivatedAA->PeptideBond PeptideBond->Byproducts Neutralized Neutralized Byproducts Byproducts->Neutralized

Caption: Workflow of peptide coupling using a proton scavenger.

Glycosylation Reactions

Glycosylation reactions, the formation of a glycosidic bond, are notoriously sensitive to reaction conditions. The activation of glycosyl donors often generates acidic promoters or byproducts that can lead to anomerization or degradation of the carbohydrate moieties. The use of a sterically hindered base is crucial to maintain a neutral or slightly basic environment.

Protecting Group Chemistry

The introduction and removal of protecting groups are fundamental steps in multi-step synthesis. Many of these transformations are acid- or base-sensitive. This compound can be employed to neutralize acids generated during the introduction of acid-labile protecting groups or to quench acidic reagents used in deprotection steps, thereby preventing undesired cleavage of other protecting groups in the molecule.

Experimental Protocols

Please Note: The following protocols are generalized and should be optimized for specific substrates and reaction conditions. Due to the limited availability of specific experimental data for this compound, these protocols are based on established procedures for other sterically hindered amines like DIPEA.

Protocol 1: General Procedure for Peptide Coupling using this compound

Materials:

  • Resin-bound amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • This compound (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound amine in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.

  • Add this compound to the solution of the amino acid and coupling reagent.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Upon completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Reaction Scheme for Peptide Coupling:

PeptideCouplingReaction cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Resin) Peptide R-NH-CO-AA-Fmoc R_NH2->Peptide Fmoc_AA_OH Fmoc-AA-OH Fmoc_AA_OH->Peptide HATU HATU HOBt HOBt HATU->HOBt generates Base This compound BaseH Base-H⁺ Base->BaseH scavenges H⁺ ProtonScavenging cluster_reaction Sensitive Reaction cluster_scavenging Proton Scavenging Reactants Reactants Products Desired Products Reactants->Products SideProducts Acidic Byproducts (H⁺) Reactants->SideProducts ProtonScavenger This compound SideProducts->ProtonScavenger Neutralization NeutralizedAcid Protonated Amine ProtonScavenger->NeutralizedAcid

References

Application Notes: Synthesis of Substituted Amides Using Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is one of the most critical transformations in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Substituted amides are integral components of a vast array of biologically active molecules. The synthesis of amides from sterically hindered secondary amines, such as tert-butyl(propyl)amine, presents a significant synthetic challenge. The bulky tert-butyl group impedes the approach of the nitrogen nucleophile to the electrophilic carbonyl carbon of the acylating agent, often resulting in low yields and slow reaction rates under standard conditions.

These application notes provide detailed protocols and comparative data for the synthesis of substituted amides using this compound. Two robust methods are presented: the classic acylation with an acyl chloride and a modern approach utilizing a peptide coupling agent. These methodologies are designed to provide reliable pathways for researchers to access these challenging yet valuable motifs.

Physicochemical and Reaction Data

Quantitative data for the starting amine and a representative product are summarized below, along with typical conditions for the synthesis of a substituted amide.

Table 1: Physicochemical Properties of Reagents and Products

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Starting Amine N-tert-butyl-N-propylamineC₇H₁₇N115.22118-120N/A
Example Product N-tert-butyl-N-propylpropanamideC₁₀H₂₁NO171.28N/AN/A

Data for N-tert-butyl-N-propylpropanamide is based on computed properties from PubChem[1].

Table 2: Representative Reaction Conditions for the Synthesis of N-tert-butyl-N-propylpropanamide

MethodAcylating AgentCoupling Reagent/BaseSolventTemp (°C)Time (h)Expected Yield (%)
Acyl Chloride Propanoyl chlorideTriethylamine (B128534) (Et₃N)Dichloromethane (DCM)0 to RT4-1275-90
Peptide Coupling Propanoic acidHATU / DIEAN,N-Dimethylformamide (DMF)RT2-685-95

Expected yields are estimates based on similar reactions with sterically hindered secondary amines. Optimization may be required.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of substituted amides from this compound.

Protocol 1: Acylation using an Acyl Chloride

This protocol describes the synthesis of a substituted amide via the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., propanoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Amide Synthesis using a Coupling Reagent

This protocol outlines the synthesis of a substituted amide from a carboxylic acid and this compound using HATU, a highly effective peptide coupling reagent for sterically demanding substrates.[2][3][4][5]

Materials:

  • This compound

  • Carboxylic acid (e.g., propanoic acid)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add DIEA (2.5 equiv.) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 equiv.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.

  • Extraction: Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Diagrams

experimental_workflow reagents 1. Dissolve Amine & Base in Anhydrous Solvent cooling 2. Cool to 0°C reagents->cooling addition 3. Add Acylating Agent (Acyl Chloride or Activated Acid) cooling->addition reaction 4. Stir at RT (Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Dry, Concentrate & Purify workup->purification product Pure Substituted Amide purification->product

Caption: General workflow for substituted amide synthesis.

reaction_scheme amine This compound plus + acid_chloride Propanoyl Chloride arrow Et3N, DCM 0°C to RT amide N-tert-butyl-N-propylpropanamide

Caption: Reaction scheme for acylation of this compound.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Substituted Amide (Kinase Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols: The Role of the tert-Butyl Moiety in Amine Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, the selective protection and deprotection of functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While tert-butyl(propyl)amine itself is a tertiary amine and not employed as a protecting group, the tert-butyl group is a cornerstone of one of the most widely used amine protecting groups: the tert-butyloxycarbonyl (Boc) group .

The Boc group offers robust protection under a wide range of conditions, yet can be readily removed under specific, mild acidic conditions. This combination of stability and selective lability makes it an invaluable tool for complex molecular construction. These application notes provide a comprehensive overview of the use of the Boc group for amine protection, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Application Notes

The tert-butyloxycarbonyl (Boc) group is introduced to an amine to form a carbamate. This transformation effectively masks the amine's nucleophilicity and basicity, rendering it inert to many reagents.

Key Advantages of Boc Protection:

  • Stability: Boc-protected amines are stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[1]

  • Ease of Introduction: The Boc group is typically installed in high yield using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a commercially available and easy-to-handle reagent.[2]

  • Mild Deprotection: The key advantage of the Boc group is its facile cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This is due to the formation of the stable tert-butyl cation upon cleavage.[4]

  • Orthogonality: The acidic removal of the Boc group is "orthogonal" to the removal of other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is fundamental in strategies like solid-phase peptide synthesis (SPPS).[5]

Applications:

  • Peptide Synthesis: The Boc group is a cornerstone of one of the two major strategies for SPPS. Alpha-amino groups of amino acids are protected with Boc while side chains are protected with groups stable to TFA, allowing for the sequential addition of amino acids.[5]

  • Medicinal Chemistry: In the synthesis of active pharmaceutical ingredients (APIs), the Boc group is used to mask amine functionality during the construction of complex molecular scaffolds.

  • General Organic Synthesis: It is widely used to selectively protect one amine in the presence of other nucleophilic groups or to modulate the reactivity of a molecule.

Experimental Workflows and Mechanisms

The overall workflow for utilizing a protecting group involves three key stages: protection, reaction at another site, and deprotection.

G cluster_0 cluster_1 cluster_2 A Amine (R-NH2) B Boc Protection (Boc₂O) A->B Step 1 C Boc-Protected Amine (R-NHBoc) B->C D Reaction at another functional group C->D Step 2 E Modified Boc-Protected Molecule D->E F Boc Deprotection (e.g., TFA) E->F Step 3 G Final Product with Free Amine F->G

General workflow for amine protection and deprotection.
Mechanism of N-Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the anhydride.[6]

G start R-NH₂ + Boc₂O intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack leaving_group tert-Butyl Carbonate (Leaving Group) intermediate1->leaving_group Collapse of Intermediate products R-NHBoc + CO₂ + t-BuOH leaving_group->products Decomposition

Mechanism of N-Boc protection of an amine.
Mechanism of N-Boc Deprotection

Deprotection with a strong acid like TFA involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[3][7]

G start R-NHBoc protonated Protonated Carbamate start->protonated Protonation by TFA carbamic_acid Carbamic Acid Intermediate + t-Butyl Cation protonated->carbamic_acid Loss of t-Butyl Cation final_product R-NH₃⁺ (Amine Salt) + CO₂ carbamic_acid->final_product Decarboxylation

Mechanism of acid-catalyzed N-Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative conditions.

Table 1: N-Boc Protection of Various Amines

SubstrateReagents & SolventsTemp. (°C)TimeYield (%)Reference
AnilineBoc₂O, Water/Acetone (9.5:0.5)RT10 min95[1]
BenzylamineBoc₂O, Water/Acetone (9.5:0.5)RT8 min98[1]
CyclohexylamineBoc₂O, Water/Acetone (9.5:0.5)RT10 min96[1]
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl, Boc₂O, MeOH/H₂O0 to RT1 hr66[8]
Various AminesBoc₂O, Iodine (cat.), Solvent-freeRT15-120 min90-98[9]

Table 2: N-Boc Deprotection of Various Amines

SubstrateReagents & SolventsTemp. (°C)TimeYield (%)Reference
N-Boc AnilineWater (reflux)10010 min98[10]
N-Boc BenzylamineWater (reflux)10012 min95[10]
N-Boc-L-Alanine4M HCl in DioxaneRT1-4 hr>95 (typical)[11]
N-Boc ImidazoleTrifluoroethanol (TFE)12025 min>94[12]
N-Boc Amine25% TFA in DCMRT2 hrQuantitative[13]
N-Boc-1-naphthylamineOxalyl chloride, MeOHRT1-4 hrup to 90[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol is a general method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system.[14]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

  • Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the common and effective method for cleaving a Boc group using TFA in DCM.[3][11]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve the N-Boc protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0°C using an ice bath. To the stirred solution, add TFA dropwise. A common condition is a 25% to 50% (v/v) solution of TFA in DCM. The evolution of gas (CO₂ and isobutylene) should be noted.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with saturated aqueous NaHCO₃ solution until the gas evolution ceases. This step neutralizes the remaining acid and converts the amine salt to the free amine.

  • Washing & Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The crude product can be purified further by column chromatography, crystallization, or distillation if necessary.

Safety Note: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

References

Application Notes and Protocols: Reaction Conditions for the Alkylation of Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of tertiary amines. Tertiary amines are prevalent structural motifs in a vast range of pharmaceuticals, agrochemicals, and functional materials. The introduction of an additional alkyl group to a secondary amine like tert-butyl(propyl)amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and pharmacological activity. This document provides detailed protocols for two primary methods for the alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Key Methodologies for N-Alkylation

The synthesis of tertiary amines from secondary amines can be accomplished through several reliable methods. The choice of method often depends on the nature of the alkylating agent, the functional group tolerance required, and the desired scale of the reaction.

  • Direct Alkylation with Alkyl Halides : This traditional S_N2 reaction involves the direct reaction of the secondary amine with an alkyl halide. A key challenge is preventing the over-alkylation of the resulting tertiary amine to form a quaternary ammonium (B1175870) salt.[1][2] The use of a non-nucleophilic base and careful control of stoichiometry are critical.[3]

  • Reductive Amination : This is a widely used and highly reliable method that involves the reaction of the secondary amine with an aldehyde or ketone.[4][5] An iminium ion intermediate is formed, which is then reduced in situ by a mild reducing agent.[6] This method effectively prevents the formation of quaternary ammonium salts, making it a preferred choice for many applications.[6][7] Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[6][8]

Data Presentation: Comparison of Alkylation Methods

The following table summarizes typical reaction conditions for the alkylation of this compound via direct alkylation and reductive amination.

ParameterMethod 1: Direct Alkylation with Alkyl HalideMethod 2: Reductive Amination with Aldehyde
Substrates This compound, Alkyl Halide (e.g., Iodomethane, Benzyl (B1604629) Bromide)This compound, Aldehyde (e.g., Acetaldehyde, Benzaldehyde)
Reagents Hünig's Base (DIPEA) or K₂CO₃Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (B52724) (CH₃CN) or Dichloromethane (B109758) (DCM)Dichloromethane (DCM) or Dichloroethane (DCE)
Stoichiometry Amine (1.0 eq), Alkyl Halide (1.1-1.5 eq), Base (1.5-2.0 eq)Amine (1.0 eq), Aldehyde (1.1 eq), Reducing Agent (1.5 eq)
Temperature Room Temperature (20-25°C) to 60°C0°C to Room Temperature (20-25°C)
Reaction Time 12 - 24 hours4 - 12 hours
Key Advantages Simple setup, useful for simple alkyl groups.High selectivity, avoids over-alkylation, broad substrate scope.[6]
Potential Issues Risk of quaternary salt formation.[3]Requires anhydrous conditions, reducing agent is moisture-sensitive.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide and Hünig's Base

This protocol describes a general method for the direct alkylation of a secondary amine using an alkyl halide in the presence of a non-nucleophilic base to minimize quaternary salt formation.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • N,N-Diisopropylethylamine (Hünig's Base, DIPEA)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the amine in anhydrous acetonitrile (5 mL).

  • Add Hünig's base (DIPEA) (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the alkyl halide (e.g., benzyl bromide) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tertiary amine.

Protocol 2: N-Alkylation via Reductive Amination using an Aldehyde

This protocol details the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[6]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the aldehyde (e.g., benzaldehyde) (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (DCM) (10 mL).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) to the solution in one portion. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until the starting materials are consumed as indicated by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Visualizations

General Workflow for N-Alkylation of a Secondary Amine

The following diagram illustrates the general experimental workflow for the N-alkylation of a secondary amine, from reaction setup to the isolation of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve Secondary Amine (e.g., this compound) in Anhydrous Solvent B 2. Add Alkylating Agent (Alkyl Halide or Aldehyde) and other Reagents (Base or Reductant) A->B C 3. Stir at Specified Temperature B->C D 4. Monitor Progress (TLC, LC-MS) C->D E 5. Quench Reaction & Perform Aqueous Wash D->E F 6. Dry Organic Layer & Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Pure Tertiary Amine G->H

Caption: General experimental workflow for N-alkylation.

Logical Relationship of Alkylation Methods

This diagram shows the two main pathways discussed for the synthesis of a tertiary amine from a secondary amine.

G cluster_1 Reductive Amination Start Secondary Amine (this compound) Reagent1 Alkyl Halide + Base (e.g., DIPEA) Reagent2 Aldehyde / Ketone End Tertiary Amine Reagent1->End SN2 Reaction Intermediate Iminium Ion Reagent2->Intermediate Reductant Reducing Agent (e.g., NaBH(OAc)₃) Intermediate->Reductant Reductant->End Reduction

Caption: Pathways for tertiary amine synthesis.

References

Application Notes: High-Throughput Screening of Tert-butyl(propyl)amine for Modulators of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Tert-butyl(propyl)amine and other small molecule amines. The described assays are designed to identify and characterize modulators of a G-protein coupled receptor (GPCR). The primary screen utilizes a fluorescence polarization (FP) competitive binding assay, a robust and sensitive method for detecting the displacement of a fluorescently labeled ligand from the receptor by a test compound. A secondary, cell-based calcium flux assay is also described for hit confirmation and functional characterization. These protocols are intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. Modulators of GPCRs have therapeutic applications in a wide range of diseases. Small molecules, including aliphatic amines like this compound, are a rich source of potential GPCR modulators. High-throughput screening (HTS) is a critical tool for rapidly screening large libraries of such compounds to identify initial hits.

Fluorescence polarization is a homogeneous assay format well-suited for HTS, as it allows for the rapid and quantitative analysis of molecular interactions in solution.[1] The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[2] Upon binding to a larger molecule, such as a GPCR, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.[3] Test compounds that bind to the receptor and displace the tracer will cause a decrease in polarization, providing a signal for identifying potential ligands.[1]

Confirmed hits from the primary screen are typically subjected to secondary assays to confirm their activity and elucidate their functional effects. Cell-based assays, such as those measuring changes in intracellular calcium, provide a more physiologically relevant context to assess the activity of potential drug candidates.[4]

Target & Compound Information

  • Target: A purified, recombinant human GPCR (e.g., a chemokine or adrenergic receptor).

  • Compound of Interest: this compound

  • Compound Library: A diverse library of small molecules, including other aliphatic and aromatic amines.

Primary Screening: Fluorescence Polarization Competitive Binding Assay

This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace a fluorescently labeled ligand from the target GPCR.

Principle of the Assay

The assay measures the change in fluorescence polarization of a fluorescently labeled ligand (tracer) upon binding to the GPCR. In a competitive format, compounds from a screening library are added to a mixture of the GPCR and the tracer. Compounds that bind to the same site as the tracer will displace it, leading to a decrease in the measured fluorescence polarization.

cluster_0 Low Polarization cluster_1 High Polarization Free Tracer Free Tracer Depolarized Emission Depolarized Emission Free Tracer->Depolarized Emission Fast Tumbling Polarized Light Polarized Light Polarized Light->Free Tracer Excitation Bound Tracer Bound Tracer Bound Tracer->Free Tracer Displacement by This compound Polarized Emission Polarized Emission Bound Tracer->Polarized Emission Slow Tumbling Polarized Light 2->Bound Tracer Excitation

Fluorescence Polarization Assay Principle
Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 0.005% Tween-20, pH 7.4.

    • GPCR Stock: Purified receptor at 1 µM in assay buffer with 0.1% n-Dodecyl-β-D-maltoside.

    • Tracer Stock: Fluorescently labeled ligand at 100 nM in assay buffer.

    • Compound Plates: Test compounds, including this compound, serially diluted in DMSO, then diluted in assay buffer to a 4x final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4x test compound or control (DMSO vehicle) to appropriate wells.

    • Add 10 µL of 2x GPCR solution (final concentration ~1-5 nM, to be optimized).

    • Add 5 µL of 4x tracer solution (final concentration ~1 nM, to be optimized).

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis
  • Calculate the millipolarization (mP) values for each well.

  • Normalize the data using high (no displacement) and low (full displacement with a known unlabeled ligand) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

  • The Z'-factor, a measure of assay quality, should be calculated for each plate using the high and low controls. A Z' > 0.5 is considered excellent for HTS.

Representative Data
CompoundIC50 (µM)Z'-factor
This compound 12.50.78
Reference Antagonist0.050.82
Inactive Amine> 1000.75

Secondary Screening: Cell-Based Calcium Flux Assay

This protocol describes a functional assay to confirm the antagonist activity of hits identified in the primary screen.

Principle of the Assay

This assay measures changes in intracellular calcium concentration in response to GPCR activation.[4] Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Addition of an agonist triggers an increase in intracellular calcium, leading to a change in fluorescence. An antagonist, such as a hit compound from the primary screen, will inhibit this agonist-induced calcium flux.[5]

Experimental Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target GPCR in appropriate media.

    • Seed cells into 384-well, black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight.[5]

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye extrusion.[5]

    • Remove the culture medium from the cell plate and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C.[4]

  • Assay Procedure:

    • Add test compounds (4x final concentration) to the dye-loaded cells and incubate for 15-30 minutes.[4]

    • Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Initiate the kinetic read, measuring baseline fluorescence for 10-20 seconds.

    • The instrument then automatically adds a solution of the GPCR agonist (at a concentration that elicits a submaximal response, e.g., EC80).[4]

    • Continue to measure fluorescence for an additional 1-2 minutes to capture the calcium flux.

Data Analysis
  • The fluorescence intensity change over time is recorded for each well.

  • The response is typically quantified as the maximum peak fluorescence minus the baseline.

  • The percentage of inhibition is calculated relative to the agonist-only control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Representative Data
CompoundFunctional IC50 (µM)
This compound 18.2
Reference Antagonist0.08
Inactive Amine> 100

HTS Workflow

The overall workflow for the identification and characterization of GPCR modulators is a multi-step process.

cluster_workflow High-Throughput Screening Workflow Primary Screen Primary HTS (FP Competitive Binding) ~100,000 Compounds Hit Identification Hit Identification (e.g., >50% Inhibition) ~1,000 Compounds Primary Screen->Hit Identification Dose-Response Dose-Response Confirmation (FP Assay) ~200 Compounds Hit Identification->Dose-Response Hit Confirmation Hit Confirmation & Triage (Orthogonal & Secondary Assays) - Calcium Flux Assay - Promiscuity Assays Dose-Response->Hit Confirmation SAR Structure-Activity Relationship (SAR) Lead Optimization Hit Confirmation->SAR

HTS Workflow for GPCR Modulators

Summary

The protocols described provide a robust framework for the high-throughput screening of this compound and other small molecules to identify novel GPCR modulators. The combination of a primary binding assay with a secondary functional assay allows for the efficient identification and confirmation of active compounds, facilitating their progression into lead optimization campaigns. Careful assay development and validation, including the consistent monitoring of the Z'-factor, are critical for the success of any HTS campaign.[6]

References

Troubleshooting & Optimization

Common side reactions with Tert-butyl(propyl)amine as a base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-butyl(propyl)amine as a base in their experiments. Due to the limited availability of specific data for this compound, this guide draws upon established principles of organic chemistry and data from structurally similar sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound when used as a base?

This compound is a secondary amine characterized by significant steric hindrance due to the tert-butyl group attached to the nitrogen atom. This steric bulk profoundly influences its chemical properties:

  • Basicity: Like other alkylamines, this compound is a nej base. The electron-donating nature of the alkyl groups (tert-butyl and propyl) increases the electron density on the nitrogen atom, making it more basic than ammonia.[1][2] However, steric hindrance can affect its basicity in solution compared to less hindered secondary amines.[3][4]

  • Nucleophilicity: A crucial feature of this compound is its low nucleophilicity. The bulky tert-butyl group shields the nitrogen's lone pair of electrons, making it difficult for the amine to attack electrophilic carbon centers.[5] This property makes it a valuable "non-nucleophilic base" in many applications.

Q2: In what types of reactions is this compound an appropriate base?

Given its properties, this compound is best suited for reactions where a strong, non-nucleophilic base is required. Its primary role is to deprotonate acidic protons without competing as a nucleophile.[1] Key applications include:

  • Elimination Reactions: It is particularly useful in promoting E2 elimination reactions to form alkenes. The steric bulk can influence the regioselectivity of the elimination, often favoring the formation of the Hofmann (less substituted) product.[6][7]

  • Acid Scavenging: In reactions that generate acidic byproducts (e.g., HCl or HBr), this compound can be used to neutralize the acid, preventing it from reacting with sensitive functional groups or catalysts.[1]

  • Metal-Catalyzed Reactions: In some transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a bulky amine base is often employed to facilitate the catalytic cycle.[8]

Q3: What are the common side reactions associated with this compound?

The side reactions encountered when using this compound are primarily a consequence of its basicity and steric hindrance.

  • Competing Elimination Pathways: In elimination reactions with substrates that have multiple types of β-hydrogens, a mixture of alkene isomers (Zaitsev and Hofmann products) can be formed. While bulky bases tend to favor the Hofmann product, the exact ratio can depend on the substrate and reaction conditions.[6]

  • Nucleophilic Substitution (SN2): Although it is a poor nucleophile, under certain conditions (e.g., with highly reactive electrophiles and in the absence of acidic protons for abstraction), it may undergo nucleophilic substitution to form a tertiary amine. This is generally a minor pathway.[9]

  • Incomplete Reactions: Due to its steric bulk, the base may have difficulty accessing sterically hindered acidic protons, leading to incomplete reactions and low yields.[10]

Troubleshooting Guides

Problem: Low or No Product Yield

Q: My reaction yield is unexpectedly low. What are the potential causes?

A: Low yields in reactions involving this compound can stem from several factors. Consider the following troubleshooting steps:

  • Insufficient Basicity: Ensure that this compound is a sufficiently strong base to deprotonate your substrate under the chosen reaction conditions. You can refer to the pKa values of similar amines to estimate its basicity (see Table 2).

  • Steric Hindrance: The steric bulk of the base may be preventing it from accessing the desired acidic proton on your substrate. In such cases, a less hindered base might be more effective, or higher reaction temperatures may be required.

  • Moisture Contamination: Amines can absorb moisture from the atmosphere. Water can interfere with many organic reactions, for example by hydrolyzing starting materials or quenching anionic intermediates. Ensure that the amine and all other reagents and solvents are anhydrous.[11]

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be too slow, and if it is too high, it could lead to decomposition of the starting materials or products.[12]

  • Impure Reagents: The purity of the base and other reactants is crucial. Impurities can lead to unwanted side reactions.[11]

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Reagent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_base Evaluate Base Suitability start->check_base sub_purity1 Purify Reagents check_purity->sub_purity1 sub_conditions1 Ensure Anhydrous Conditions check_conditions->sub_conditions1 sub_conditions2 Optimize Temperature check_conditions->sub_conditions2 sub_base1 Consider a Stronger/Less Hindered Base check_base->sub_base1 end Improved Yield sub_purity1->end sub_conditions1->end sub_conditions2->end sub_base1->end

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Unexpected Byproducts

A: The most likely byproducts are related to the competition between elimination and substitution reactions.

  • Elimination vs. Substitution: this compound is designed to favor elimination. If you are observing substitution products, it may be because your substrate is highly susceptible to nucleophilic attack and the reaction conditions (e.g., solvent, temperature) favor this pathway. To favor elimination, you might consider using a less polar solvent.

  • Mixture of Alkene Isomers: If you are performing an elimination reaction and obtaining a mixture of Hofmann and Zaitsev products, you can try to influence the regioselectivity. Lowering the reaction temperature often increases the selectivity for the kinetically favored Hofmann product with a bulky base.

ReactionPathways start Substrate + this compound elimination E2 Elimination (Favored Pathway) start->elimination substitution SN2 Substitution (Minor Pathway) start->substitution hofmann Hofmann Product (Less Substituted Alkene) elimination->hofmann More Likely zaitsev Zaitsev Product (More Substituted Alkene) elimination->zaitsev Less Likely subst_prod Substitution Product (Tertiary Amine) substitution->subst_prod

Caption: Competing reaction pathways with a hindered amine base.

Problem: Difficulty in Product Purification

Q: How can I effectively remove this compound and its corresponding salt from my reaction mixture?

A: The basic nature of the amine allows for straightforward removal during aqueous workup.

  • Acidic Wash: During the workup of your reaction, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the this compound, forming the corresponding ammonium (B1175870) salt.[13] This salt is soluble in the aqueous layer and will be separated from your product in the organic layer.

  • Back-extraction: To ensure complete removal of your product from the aqueous layer (if it has some water solubility), you can perform a back-extraction of the acidic aqueous layer with a fresh portion of organic solvent.

Quantitative Data Summary

The following tables provide context for the properties and reactivity of this compound by comparison with other common amine bases.

Table 1: Effect of Base Steric Hindrance on Regioselectivity of Elimination

SubstrateBaseHofmann Product (%)Zaitsev Product (%)
2-BromopentaneSodium ethoxide (less hindered)3070
2-BromopentanePotassium tert-butoxide (hindered)7228
2-Bromo-2-methylbutaneSodium ethoxide (less hindered)2971
2-Bromo-2-methylbutanePotassium tert-butoxide (hindered)8515
(Note: Data is illustrative and based on typical outcomes for hindered vs. non-hindered bases.)

Table 2: pKa Values of Conjugate Acids of Various Amines in Water

AmineStructurepKa of Conjugate Acid
AmmoniaNH₃9.25
PropylamineCH₃CH₂CH₂NH₂10.71
Diethylamine(CH₃CH₂)₂NH10.93
Triethylamine(CH₃CH₂)₃N10.75
This compound (estimated) (CH₃)₃CNHCH₂CH₂CH₃ ~10.5 - 11.0
Diisopropylethylamine (DIPEA)((CH₃)₂CH)₂NCH₂CH₃10.75
(Note: The pKa for this compound is an estimate based on structurally similar amines.)[1][2]

Experimental Protocols

The following are generic protocols that can be adapted for specific substrates.

Protocol 1: E2 Elimination using this compound

This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide.

Materials:

  • Alkyl halide (1.0 eq)

  • This compound (1.5 eq)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask with a stir bar and condenser under an inert atmosphere.

  • Dissolve the alkyl halide in the anhydrous solvent in the flask.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Alkylation Reaction with this compound as an Acid Scavenger

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine where this compound is used to neutralize the acid byproduct.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask with a stir bar under an inert atmosphere.

  • Dissolve the primary or secondary amine and this compound in the anhydrous solvent.

  • Add the alkyl halide dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer and wash it with 1 M HCl (to remove both amines), followed by saturated aqueous NaHCO₃ and brine.

  • To recover the product, make the combined acidic aqueous layers basic with NaOH and extract with an organic solvent.

  • Dry the organic layer containing the product over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography.

References

How to remove Tert-butyl(propyl)amine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Remove Tert-butyl(propyl)amine from a Reaction Mixture

This guide provides researchers, scientists, and drug development professionals with effective strategies for removing the secondary amine, N-tert-butyl-N-propylamine, from reaction mixtures. The following sections offer detailed experimental protocols, troubleshooting advice, and a comparative analysis of common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing N-tert-butyl-N-propylamine?

The most common and effective methods for removing N-tert-butyl-N-propylamine and other amine impurities are:

  • Acid-Base Extraction: Utilizes the basicity of the amine to convert it into a water-soluble salt, which is then extracted into an aqueous phase.[1][2]

  • Scavenger Resins: Employs solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[3][4]

  • Chromatography: Separates the amine from the desired product based on differences in polarity and interaction with a stationary phase.

  • Distillation: Effective if there is a significant difference in the boiling points between the amine and the desired product and no azeotrope is formed.[5]

Q2: What are the key physical properties of N-tert-butyl-N-propylamine to consider for purification?
PropertyEstimated Value/CharacteristicRelevance for Purification
Molecular Formula C₇H₁₇NMolecular Weight: 115.22 g/mol .[6]
Boiling Point (BP) ~120-140 °CThe relatively high boiling point suggests that simple distillation is only feasible if the desired product is non-volatile or has a much higher boiling point.
pKa of Conjugate Acid ~10.5 - 11.0This indicates it is a moderately strong base, making acid-base extraction a highly effective removal method.[7]
Solubility Limited solubility in water; soluble in common organic solvents (e.g., ether, ethanol).[1][8]Low water solubility in its free-base form is key for separation via liquid-liquid extraction.

Purification Method Protocols and Troubleshooting

Acid-Base Extraction

This is often the first method to consider due to its efficiency and scalability, provided the desired product is stable in acidic conditions. The principle relies on protonating the basic amine with a dilute acid to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous layer.[1][2]

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).

  • Mixing: Stopper the funnel and shake gently, inverting several times. Vent the funnel frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The protonated amine salt will be in the lower aqueous layer (unless using a halogenated solvent, in which case the organic layer is denser).

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) with fresh aqueous acid two or more times to ensure complete removal of the amine.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_acid Add 1M HCl (aq) sep_funnel->add_acid shake Shake & Vent add_acid->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (Desired Product) separate->organic_layer aqueous_layer Aqueous Layer (Amine Salt) separate->aqueous_layer wash Wash with Brine organic_layer->wash waste Aqueous Waste aqueous_layer->waste dry Dry (e.g., Na2SO4) & Filter wash->dry concentrate Concentrate Solvent dry->concentrate product Purified Product concentrate->product

Fig 1. Workflow for removing a basic amine via acid-base extraction.
Troubleshooting Guide: Acid-Base Extraction

IssueRecommended Solution(s)
Emulsion Formation A thick, cloudy layer forms between the organic and aqueous phases, preventing clear separation.Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Salting Out: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtration: Pass the entire mixture through a pad of Celite® or glass wool. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.
Product is Acid-Sensitive The desired compound degrades or undergoes side reactions upon exposure to acid.Use a Weaker Acid: Employ a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) or 10% citric acid, instead of strong mineral acids like HCl. Alternative Method: Avoid acid-base extraction altogether and opt for scavenger resins or chromatography.
Amine is Not Fully Removed TLC or NMR analysis still shows the presence of the amine impurity.Increase Number of Extractions: Perform 3-4 acidic washes instead of 1-2. Check pH: Ensure the aqueous layer is acidic (pH < 2) after each wash to confirm the amine is being fully protonated.

Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules. For amines, electrophilic resins are highly effective. The key advantage is the simplicity of the workup—the resin-bound impurity is removed by filtration.[3][4][9][10]

Types of Amine Scavenger Resins
Resin TypeFunctional GroupMechanismBest For
Isocyanate Resin -NCOForms a urea (B33335) linkage with primary and secondary amines.Efficiently removes primary and secondary amines.
Sulfonic Acid Resin -SO₃HForms a non-covalent salt with the basic amine (ion exchange).Good for scavenging most amines, including some anilines.
Aldehyde Resin -CHOForms an imine with primary amines. Can also react with secondary amines.Highly selective for primary amines, but can also scavenge secondary amines.[11]
Experimental Protocol
  • Select Resin: Choose an appropriate scavenger resin based on the amine type and product stability. A strong acid resin like sulfonic acid is a good starting point for N-tert-butyl-N-propylamine.

  • Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess amine).

  • Agitate: Gently stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the amine by TLC or LC-MS.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinse: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Workflow for Scavenger Resin Purification

start Crude Reaction Mixture (Product + Excess Amine) add_resin Add Scavenger Resin (e.g., -SO3H Resin) start->add_resin agitate Stir or Shake (1-24 h) add_resin->agitate filter Filter Mixture agitate->filter filtrate Filtrate (Solution of Purified Product) filter->filtrate solid Solid Resin (Bound Amine) filter->solid concentrate Combine Filtrate & Rinses, Concentrate Solvent filtrate->concentrate rinse Rinse Resin with Solvent solid->rinse rinse->concentrate product Purified Product concentrate->product

Fig 2. Workflow for amine removal using a solid-supported scavenger resin.
Troubleshooting Guide: Scavenger Resins

IssueRecommended Solution(s)
Incomplete Amine Removal Increase Equivalents: Add more scavenger resin (e.g., increase from 3 to 5 equivalents). Increase Time/Temperature: Allow the reaction to proceed longer or gently heat if the product is thermally stable. Check Solvent: Ensure the solvent swells the resin properly for optimal reactivity. Dichloromethane and THF are often good choices.
Product Binds to Resin Check Product Basicity: If the desired product is also basic, it may bind to acidic scavenger resins. Use a Different Resin: Switch to a resin with a different mechanism, such as an isocyanate resin, which reacts covalently rather than through an acid-base interaction.

Other Purification Methods

Flash Column Chromatography

Purifying amines on standard silica (B1680970) gel can be challenging due to the acidic nature of silica, which can lead to peak tailing and irreversible binding.

  • Methodology:

    • Deactivate Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.5-1% triethylamine (B128534) or ammonium hydroxide (B78521) in the eluent).[12]

    • Use Basic Alumina (B75360): As an alternative stationary phase, basic alumina can provide better peak shape and recovery for basic compounds.

    • Reversed-Phase: For polar amines, reversed-phase chromatography (C18 silica) with a mobile phase buffered at a high pH can be effective.[12]

Distillation

Given the estimated boiling point of ~120-140 °C for N-tert-butyl-N-propylamine, this method is only practical if the desired product is significantly less volatile (e.g., a solid or high-boiling liquid with BP > 200 °C).

  • Methodology: Simple distillation can be performed if the boiling point difference is >80 °C. For smaller differences, fractional distillation is required. Vacuum distillation can be used to lower the boiling points of both the amine and the product, which is useful for thermally sensitive compounds.

Method Comparison

MethodProsConsBest Suited For
Acid-Base Extraction - High capacity and scalable- Inexpensive- Rapid- Not suitable for acid-sensitive products- Can lead to emulsions- Generates aqueous wasteLarge-scale reactions where the product is stable to aqueous acid.
Scavenger Resins - Simple filtration workup- High selectivity possible- Amenable to automation- Higher cost- Lower capacity than liquid extraction- Can require long reaction timesParallel synthesis, medicinal chemistry, and cases where the product is sensitive or difficult to separate by other means.[9][10]
Chromatography - High purification efficiency- Can separate mixtures of similar compounds- Can be low-yielding for amines on silica- Requires method development- Generates significant solvent wasteSmall-scale purifications and for separating mixtures where extraction is ineffective.
Distillation - Excellent for large quantities- No solvents required- Requires a significant boiling point difference- Not suitable for thermally sensitive compounds- Potential for azeotrope formationPurifying a low-boiling amine from a high-boiling or non-volatile product.

Decision-Making Flowchart

start Need to Remove This compound acid_stable Is the desired product acid-stable? start->acid_stable bp_diff Is there a large boiling point difference (>80 °C)? acid_stable->bp_diff No acid_wash Use Acid-Base Extraction acid_stable->acid_wash Yes product_basic Is the desired product also basic? bp_diff->product_basic No distill Use Distillation bp_diff->distill Yes scavenger Use Scavenger Resin (e.g., Isocyanate) product_basic->scavenger Yes chrom Use Chromatography (basic alumina or base-treated silica) product_basic->chrom No

Fig 3. Decision guide for selecting a purification method.

References

Technical Support Center: Optimizing Reactions with Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of tert-butyl(propyl)amine in organic synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize reaction yield and selectivity. Given that this compound is a sterically hindered secondary amine, its reactivity is primarily governed by its steric bulk and basicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is best utilized as a sterically hindered, non-nucleophilic base.[1][2] Its bulky tert-butyl group obstructs the nitrogen's lone pair, making it a poor nucleophile while retaining its ability to abstract protons.[2] This characteristic is particularly useful in reactions where a base is needed to deprotonate a substrate without competing nucleophilic attack, such as:

  • Promoting elimination (E2) reactions over substitution (SN2) reactions, often favoring the formation of the less-substituted (Hofmann) alkene.[3]

  • Acting as an acid scavenger in reactions that produce acidic byproducts (e.g., HCl), without reacting with the electrophilic starting materials or products.[4]

Q2: How does the structure of this compound influence its reactivity?

A2: The key feature is the sterically demanding tert-butyl group adjacent to the nitrogen atom. This large group creates a "steric shield" around the nitrogen's lone pair. This shielding is the primary reason for its low nucleophilicity, as it physically blocks the amine from attacking sterically accessible electrophilic centers, like alkyl halides.[2] However, small protons can still access the lone pair, allowing it to function effectively as a base.

Q3: What is the approximate basicity of this compound?

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion (Incomplete Deprotonation)

You are using this compound as a base, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times.

Possible Cause Troubleshooting Step Rationale
Insufficient Basicity The substrate's proton may be less acidic than anticipated (pKa is too high).Switch to a stronger, non-nucleophilic base. See the data table below for alternatives.
Steric Hindrance The target proton is too sterically encumbered for the bulky amine to access.Consider a less hindered base if nucleophilic side reactions are not a concern, or a stronger, more sterically hindered base like LDA if nucleophilicity must be avoided.[1]
Low Temperature The activation energy for the deprotonation is not being met.Gradually increase the reaction temperature and monitor for product formation and potential side reactions.[8]
Solvent Effects The chosen solvent may not be optimal for the acid-base reaction.Switch to a more polar aprotic solvent (e.g., THF, DMF) which can help to stabilize charged intermediates.
Data Presentation: Comparison of Non-Nucleophilic Bases
BaseFormulapKa of Conjugate AcidKey Feature
This compoundC7H17N~10.7 (estimated)Moderately strong, hindered secondary amine
N,N-Diisopropylethylamine (DIPEA)(i-Pr)2NEt10.75[1]Common, hindered tertiary amine
1,8-Diazabicycloundec-7-ene (DBU)C9H16N213.5[1]Stronger, non-nucleophilic amidine base
Lithium diisopropylamide (LDA)[(CH3)2CH]2NLi36[1]Very strong, highly hindered base
Potassium tert-butoxide(CH3)3COK~19[4]Strong, hindered alkoxide base
Issue 2: Poor Selectivity in Elimination Reactions (Formation of Zaitsev Product)

You are attempting to synthesize a less-substituted (Hofmann) alkene via an E2 reaction using this compound, but the major product is the more-substituted (Zaitsev) alkene.

Possible Cause Troubleshooting Step Rationale
Base is not bulky enough The steric differentiation between the β-protons on the substrate is not significant enough for this compound to exclusively select the less hindered one.Switch to a bulkier base like potassium tert-butoxide or LDA.[3] These bases exhibit a stronger preference for abstracting the most accessible proton.
Reaction Temperature is Too High At higher temperatures, the reaction may approach thermodynamic equilibrium, which favors the more stable Zaitsev alkene.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Leaving Group Effects The leaving group is small (e.g., -Br, -Cl).If possible, switch to a bulkier leaving group (e.g., -OTs, -NMe3+). A bulkier leaving group can increase steric crowding near the more substituted β-proton, further encouraging abstraction at the less hindered position.[3]
Issue 3: Formation of Unexpected Side Products

Your reaction is producing an unexpected byproduct that appears to result from the amine acting as a nucleophile.

Possible Cause Troubleshooting Step Rationale
Electrophile is Highly Reactive/Unhindered The electrophilic center is very reactive and sterically accessible (e.g., a methyl halide or primary halide).The steric hindrance of this compound is insufficient to prevent nucleophilic attack on highly reactive electrophiles.[9] Use a more hindered base like DIPEA or 2,6-lutidine.
High Reaction Temperature Increased temperature can overcome the activation barrier for nucleophilic substitution.Perform the reaction at a lower temperature.[8]
Incorrect Stoichiometry A large excess of the amine is used.Reduce the equivalents of the amine to the minimum required for the reaction (e.g., 1.1-1.5 equivalents).

Experimental Protocols & Visualizations

Protocol: Hofmann Elimination of 2-Bromohexane (B146007)

This protocol describes a general procedure for using a bulky amine base to favor the formation of the Hofmann elimination product (1-hexene) over the Zaitsev product (2-hexene).

Materials:

  • 2-Bromohexane

  • This compound (≥3 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-bromohexane (1.0 eq) and anhydrous DMSO.

  • Add this compound (3.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC analysis, checking for the disappearance of the 2-bromohexane starting material.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (use caution as the alkene product is volatile).

  • Analyze the product ratio (1-hexene vs. 2-hexene) by 1H NMR or GC.

Visualizations

Steric Hindrance and Selectivity

Steric_Hindrance cluster_substrate Alkyl Halide Substrate cluster_base Bulky Base H_less Less Hindered H (Primary C) C_beta1 Cβ1 H_less->C_beta1 H_more More Hindered H (Secondary C) C_beta2 Cβ2 H_more->C_beta2 C_alpha Cα-LG C_beta1->C_alpha C_beta2->C_alpha Base This compound (Bulky) Base->H_less Favored Attack (Hofmann Product) Base->H_more Disfavored Attack (Steric Clash)

Caption: Steric hindrance of this compound favors proton abstraction from the less hindered carbon.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material (SM) Still Present? Start->Check_SM Check_Side_Products Side Products Formed? Check_SM->Check_Side_Products No Increase_Temp Action: Increase Temperature Check_SM->Increase_Temp Yes Stronger_Base Action: Use Stronger Base (e.g., DBU, LDA) Check_SM->Stronger_Base Yes Lower_Temp Action: Lower Temperature Check_Side_Products->Lower_Temp Yes More_Hindered_Base Action: Use More Hindered Base (e.g., DIPEA) Check_Side_Products->More_Hindered_Base Yes Purification Problem is likely purification/workup Check_Side_Products->Purification No

Caption: A logical workflow for troubleshooting low reaction yield.

References

Stability of Tert-butyl(propyl)amine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl(propyl)amine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, the presence of oxidizing or reducing agents, and exposure to light. The bulky tert-butyl group provides some steric hindrance, which can affect its reactivity compared to less hindered secondary amines.

Q2: How does this compound behave under acidic and basic conditions?

A2: this compound is a moderately basic compound and will form stable salts with strong acids.[1] Under strongly acidic conditions, there is a potential for the cleavage of the tert-butyl group. It is generally stable under basic conditions.

Q3: What are the expected degradation products of this compound?

A3: Under oxidative conditions, degradation can lead to the formation of imines, amides, nitrosamines, and nitramines.[2] Thermal stress may cause dealkylation, yielding tert-butylamine (B42293) and propylamine (B44156) or their degradation products. Photolytic degradation in the presence of hydroxyl radicals can lead to a variety of oxidation products, including ketones and smaller amines.

Q4: Is this compound susceptible to oxidation?

A4: Yes, like other amines, it is susceptible to oxidation. The reaction with oxidizing agents such as hydrogen peroxide, or atmospheric oxidation initiated by hydroxyl radicals, can lead to degradation.[2]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its decomposition.[3][4][5] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring product quality.[3][4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after reaction Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the degradants.
Low assay value of this compound Instability under reaction or storage conditions.Review the reaction conditions (pH, temperature, presence of oxidants) and storage conditions (light exposure, temperature). Consider performing the reaction under an inert atmosphere.
Formation of a precipitate with an acid Salt formation.This is an expected reaction. The amine is basic and will form a salt with acids. This can be used for purification or characterization.
Discoloration of the sample Oxidation or photolytic degradation.Store the compound protected from light and under an inert atmosphere. Analyze for potential colored degradation products.

Stability Data Summary

The following tables provide a summary of the expected stability of this compound under various stress conditions based on data from similar compounds and general principles of chemical stability. The desired level of degradation in forced degradation studies is typically in the range of 5-20%.[5]

Table 1: Stability under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Products
0.1 M HCl602410 - 15Tert-butyl cation, Propylamine
Water (pH 7)6024< 5Minimal degradation
0.1 M NaOH6024< 5Minimal degradation

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Products
3% H₂O₂252415 - 20N-oxide, Imines, Amides
Dry Heat80485 - 10Dealkylation products (tert-butylamine, propylamine)
Photolytic (ICH Q1B)25As per guideline10 - 20Photo-oxidation products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid sample in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid sample and a 1 mg/mL solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a 0.1 mg/mL solution from the stressed samples.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Characterize the degradation products using techniques such as LC-MS and NMR.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Prepare Stock Solution (1 mg/mL) Start->Stock Thermal Thermal (80°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants (LC-MS, NMR) Analysis->Characterization Report Stability Report Characterization->Report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Unexpected Analytical Result LowAssay Low Assay Value? Start->LowAssay ExtraPeaks Extra Peaks in Chromatogram? Start->ExtraPeaks Precipitate Precipitate Formation? Start->Precipitate CheckConditions Review Reaction/Storage Conditions (Temp, pH, Light, O2) LowAssay->CheckConditions Yes ForcedDegradation Compare with Forced Degradation Profile ExtraPeaks->ForcedDegradation Yes CheckReagents Acidic Reagents Used? Precipitate->CheckReagents Yes InertAtmosphere Consider Inert Atmosphere CheckConditions->InertAtmosphere IdentifyDegradants Identify Degradants ForcedDegradation->IdentifyDegradants SaltFormation Likely Salt Formation (Expected Behavior) CheckReagents->SaltFormation Yes

Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Purification of Tert-butyl(propyl)amine-Containing Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of mixtures containing tert-butyl(propyl)amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound mixture?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the alkylation of tert-butylamine (B42293) with a propyl halide. In this case, common impurities include:

  • Unreacted starting materials: Tert-butylamine and the propyl halide.

  • Over-alkylation products: Small amounts of di(propyl)tert-butylamine may be formed.

  • Solvent residues: Residual solvents from the reaction.

Q2: What are the key physical properties of this compound to consider for purification?

PropertyValue (tert-butylamine as reference)Implication for Purification
Boiling Point44-46 °C[1]The relatively low boiling point suggests that distillation can be a viable purification method, especially to separate it from less volatile impurities.
pKa of Conjugate Acid10.68The high pKa indicates strong basicity, making acid-base extraction an effective technique to separate it from neutral or acidic impurities.
SolubilityMiscible with water and many organic solventsHigh solubility in organic solvents is advantageous for extraction and chromatography, while water miscibility of its salt form is key for acid-base extraction.

Q3: Which purification technique is best for my this compound mixture?

A3: The optimal purification technique depends on the nature of the impurities and the scale of your experiment.

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points, such as unreacted tert-butylamine or high-boiling-point byproducts.

  • Acid-Base Extraction: A powerful method for removing neutral or acidic impurities. The basic nature of this compound allows it to be selectively extracted into an acidic aqueous phase.

  • Column Chromatography: Useful for removing impurities with similar boiling points and polarities. Due to the basicity of the amine, special considerations are needed to avoid poor separation.

Troubleshooting Guides

Issue 1: Poor separation during column chromatography (peak tailing or no elution).

  • Q: My this compound is streaking on the silica (B1680970) gel column. What should I do?

    • A: This is a common issue due to the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:

      • Add a basic modifier to your mobile phase: A small amount of triethylamine (B128534) (0.1-1%) in your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.

      • Use an alternative stationary phase: Consider using amine-functionalized silica gel or basic alumina. These stationary phases are less acidic and provide better separation for basic compounds.

Issue 2: Low recovery after acid-base extraction.

  • Q: I am losing a significant amount of my product during the acid-base extraction. Why is this happening and how can I prevent it?

    • A: Low recovery can be due to several factors:

      • Incomplete extraction: Ensure you are using a sufficient volume of the acidic aqueous solution and are shaking the separatory funnel vigorously to maximize the transfer of the amine salt into the aqueous layer. Perform multiple extractions (e.g., 3 times) with smaller volumes of the acidic solution.

      • Incomplete back-extraction: After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 12) to fully deprotonate the amine salt back to the free amine. Again, perform multiple extractions with an organic solvent to recover the product.

      • Emulsion formation: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.

Issue 3: Co-distillation of impurities during fractional distillation.

  • Q: I am trying to purify my this compound by fractional distillation, but I am still seeing impurities in the collected fractions. How can I improve the separation?

    • A: To improve the efficiency of your fractional distillation:

      • Use a fractionating column with a higher number of theoretical plates: A longer column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) will provide better separation.

      • Control the heating rate: Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column. A slow distillation rate allows for better equilibration between the liquid and vapor phases.

      • Insulate the column: Wrapping the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss to the surroundings.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the top of the column. Collect and discard any low-boiling initial fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Extraction:

    • Add a 1 M HCl solution to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous layer (bottom layer if using a halogenated solvent, top layer if using a less dense solvent like ether).

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times.

  • Basification and Back-Extraction:

    • Combine all the acidic aqueous extracts.

    • Cool the flask in an ice bath and slowly add a concentrated NaOH solution until the solution is strongly basic (pH > 12).

    • Add an organic solvent to the separatory funnel and transfer the basified aqueous solution.

    • Shake the funnel to extract the free amine back into the organic layer.

    • Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Drying and Evaporation:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Column Chromatography

This protocol is recommended when distillation and extraction are insufficient to remove impurities with similar properties.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Use amine-functionalized silica gel for best results. If using standard silica gel, plan to add a basic modifier to the mobile phase.

    • Mobile Phase: A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate (B1210297) in hexanes, with 0.1% triethylamine added to the entire mobile phase if using standard silica gel.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation Workflow crude_dist Crude Mixture dist_setup Assemble Distillation Apparatus crude_dist->dist_setup 1. Setup heating Heat Mixture dist_setup->heating 2. Heat collect_low Discard Low-Boiling Impurities heating->collect_low 3. Separate residue High-Boiling Residue collect_product_dist Collect Pure Product Fraction collect_low->collect_product_dist 4. Collect acid_base_extraction_workflow cluster_extraction Acid-Base Extraction Workflow crude_ext Crude Mixture in Organic Solvent add_acid Add 1M HCl (aq) crude_ext->add_acid 1. Acidify separate1 Separate Layers add_acid->separate1 2. Extract aq_layer Aqueous Layer (Amine Salt) separate1->aq_layer org_layer1 Organic Layer (Impurities) separate1->org_layer1 basify Add NaOH (aq) aq_layer->basify 3. Basify add_org_solvent Add Organic Solvent basify->add_org_solvent 4. Back-extract separate2 Separate Layers add_org_solvent->separate2 5. Separate org_layer2 Organic Layer (Pure Amine) separate2->org_layer2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 dry_evap Dry & Evaporate org_layer2->dry_evap 6. Isolate pure_product Purified Product dry_evap->pure_product column_chromatography_workflow cluster_chromatography Column Chromatography Workflow prepare_column Prepare & Pack Column load_sample Load Crude Sample prepare_column->load_sample 1. Load elute Elute with Mobile Phase load_sample->elute 2. Elute collect_fractions Collect Fractions elute->collect_fractions 3. Collect tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis 4. Analyze combine_pure Combine Pure Fractions tlc_analysis->combine_pure 5. Combine evaporate Evaporate Solvent combine_pure->evaporate 6. Isolate purified_product Purified Product evaporate->purified_product

References

Technical Support Center: Managing Steric Hindrance Effects of Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl(propyl)amine. The bulky tert-butyl group in this secondary amine presents unique steric challenges that can impact reaction kinetics, yields, and product selectivity. This guide offers practical advice and detailed protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding so slowly compared to other secondary amines?

A1: The slow reaction rate is likely due to the significant steric hindrance created by the bulky tert-butyl group attached to the nitrogen atom. This bulkiness physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack. This steric shield raises the activation energy of the reaction, leading to slower kinetics.[1][2][3][4]

Q2: I am observing low yields in my N-alkylation reaction using this compound. What are the potential causes and solutions?

A2: Low yields are a common issue when working with sterically hindered amines. The primary causes include:

  • Incomplete Reaction: Due to slow kinetics, the reaction may not have reached completion in the allotted time.

  • Side Reactions: Under forcing conditions (e.g., high temperatures) to overcome steric hindrance, side reactions like elimination may become more prevalent.

  • Poor Nucleophilicity: The inherent nucleophilicity of the amine is diminished by the steric bulk, making it a less effective nucleophile.[1]

Solutions to Improve Yield:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower rate.

  • Optimize Temperature: Carefully increase the temperature in increments to find a balance between accelerating the desired reaction and minimizing side reactions.

  • Choice of Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to help stabilize charged intermediates and increase the reaction rate.

  • Use a More Reactive Electrophile: Employ a more reactive alkylating agent, such as an alkyl triflate or iodide instead of a bromide or chloride.

Q3: Can I use this compound as a non-nucleophilic base?

A3: While the steric hindrance of this compound reduces its nucleophilicity, it may not be completely non-nucleophilic, especially with highly reactive electrophiles. For applications requiring a strong, non-nucleophilic base, consider alternatives like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, which are specifically designed for this purpose.

Q4: How can I purify this compound if I suspect impurities in my starting material?

A4: Impurities in the starting amine can significantly affect your reaction. Purification can be achieved through:

  • Distillation: If the amine is a liquid and thermally stable, fractional distillation can be effective.

  • Column Chromatography: Using a silica (B1680970) gel column treated with a small amount of a tertiary amine (like triethylamine) in the eluent can help prevent the basic amine from streaking on the acidic silica gel.[5] Alternatively, using basic alumina (B75360) for the stationary phase is also a good option.

  • Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride) by treating it with an acid like HCl. The resulting salt can often be purified by recrystallization, and the free amine can be regenerated by treatment with a base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very little product formation Severe steric hindrance preventing nucleophilic attack.* Increase reaction temperature.* Use a more reactive electrophile (e.g., alkyl triflate).* Consider a different synthetic route that avoids the sterically hindered step.
Formation of elimination byproducts Reaction temperature is too high, favoring elimination over substitution.* Lower the reaction temperature and increase the reaction time.* Use a less hindered base if the amine is intended to act as one.
Multiple alkylation products The product of the initial alkylation is still nucleophilic and reacts further.* Use a large excess of the starting this compound to favor mono-alkylation.* Slowly add the alkylating agent to the reaction mixture.
Difficulty in product isolation/purification The product amine is basic and interacts strongly with silica gel.* Use deactivated silica gel (e.g., by adding triethylamine (B128534) to the eluent).* Use an alternative stationary phase like alumina.* Purify via salt formation and recrystallization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides an illustrative comparison of expected reaction rates based on the principles of steric hindrance.

Table 1: Illustrative Relative Reaction Rates for N-Alkylation of Secondary Amines

AmineStructureRelative Steric HindranceExpected Relative Rate of N-Alkylation
DiethylamineCH₃CH₂NHCH₂CH₃Low100
Diisopropylamine(CH₃)₂CHNHCH(CH₃)₂Medium10
This compound (CH₃)₃CNHCH₂CH₂CH₃ High < 1

Note: The values presented are for illustrative purposes to demonstrate the trend of decreasing reactivity with increasing steric hindrance and are not based on direct experimental measurements for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a starting point for the N-alkylation of this compound with an alkyl halide. Optimization of temperature, reaction time, and reagents may be necessary.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis and Purification of this compound via Reductive Amination

This protocol describes a general method for the synthesis of sterically hindered secondary amines, which can be adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve propionaldehyde (1.0 eq) and tert-butylamine (1.2 eq) in DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the imine solution to the slurry of the reducing agent.

  • Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

Steric_Hindrance cluster_amine This compound N N H H N->H Propyl Propyl group N->Propyl tBu tert-Butyl group N->tBu Electrophile Electrophile (E+) Electrophile->N Approach hindered by tert-Butyl group

Caption: Steric hindrance of the tert-butyl group in this compound.

N_Alkylation_Workflow start Start: Combine Amine, Base, and Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat_reaction Heat and Monitor Reaction (TLC) add_alkyl_halide->heat_reaction workup Aqueous Workup and Extraction heat_reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product Troubleshooting_Flowchart start Low Reaction Yield? check_time Increase Reaction Time start->check_time Yes check_temp Optimize Temperature check_time->check_temp check_reagents Use More Reactive Electrophile check_temp->check_reagents side_products Elimination Products Observed? check_reagents->side_products side_products->start No, still low yield lower_temp Lower Reaction Temperature side_products->lower_temp Yes

References

Technical Support Center: In Situ Monitoring of Reactions Involving Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the real-time, in situ monitoring of chemical reactions involving tert-butyl(propyl)amine. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and generalized experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Which in situ analytical techniques are most suitable for monitoring reactions with this compound?

A1: The most common and effective techniques for real-time reaction analysis are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • In Situ FTIR Spectroscopy: This technique is excellent for tracking changes in functional groups. It can monitor the consumption of reactants and the formation of products and intermediates by observing their unique infrared absorptions.[1] For amine reactions, you can typically monitor the N-H stretching and bending vibrations.[3] Probes can be inserted directly into the reaction vessel for continuous data acquisition.[4]

  • In Situ NMR Spectroscopy: NMR provides detailed structural information and allows for the quantification of different species in a reaction mixture without prior calibration. It is highly effective for mechanistic studies and kinetic analysis.[5] Experiments can be run directly in an NMR tube or using a flow-NMR setup where the reaction mixture is pumped through the spectrometer.[6]

Q2: What are the main challenges when monitoring reactions with a volatile amine like this compound?

A2: Volatility and reactivity pose the primary challenges.

  • Sample Integrity: The volatility of this compound can lead to changes in concentration due to evaporation, especially in open or vented systems. This can affect kinetic calculations. Ensuring a well-sealed reaction vessel is crucial.

  • Atmospheric Reactions: Amines can react with atmospheric components. For instance, studies on the atmospheric degradation of similar amines show reactions with OH radicals, leading to the formation of nitrosamines, nitramines, and other byproducts.[7] It is important to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions.

  • Sensor Fouling: In some reaction conditions, materials can deposit on the surface of in situ probes (e.g., FTIR-ATR probes), which can attenuate the signal.[8] Positioning the probe in a high-shear zone of the reactor can help minimize this effect.[8]

Q3: What specific spectral regions or signals should I focus on for this compound?

A3:

  • In FTIR: For a secondary amine like this compound, you should monitor the N-H stretching vibration, which appears as a single, relatively weak band in the 3300-3500 cm⁻¹ region.[3] Also, monitor the appearance of bands related to the product and the disappearance of bands from the other reactants. For example, in an alkylation reaction, you might monitor the disappearance of a C-Br stretch or the formation of a new C-N stretch.

  • In ¹H NMR: The N-H proton signal typically appears between 0.5-5.0 ppm and its position can be concentration-dependent.[3] More importantly, monitor the signals of the protons on the carbons adjacent to the nitrogen (~2.3-3.0 ppm).[3] Changes in the chemical environment of these protons upon reaction will provide clear evidence of reactant consumption and product formation. Adding a few drops of D₂O can help identify the N-H peak, as it will disappear upon exchange.[3]

Q4: How can I obtain quantitative data, like reaction kinetics, from in situ measurements?

A4: Quantitative data is derived by correlating the spectral signal intensity to the concentration of the species of interest.

  • For FTIR , you can create a calibration curve by plotting the absorbance of a characteristic peak against known concentrations. The reaction progress is then tracked by monitoring the change in absorbance of reactant or product peaks over time.[1]

  • For NMR , the signal intensity (integral) of a peak is directly proportional to the molar concentration of the corresponding nuclei.[5] By integrating the peaks of reactants and products in spectra acquired over time, you can generate concentration-time profiles to determine reaction kinetics.[9] It is crucial to ensure quantitative NMR conditions are met, such as allowing for full magnetization recovery between scans.[5]

Troubleshooting Guides

In Situ FTIR Spectroscopy
Problem Potential Cause Recommended Solution
No or Weak Signal 1. Low concentration of analyte. 2. Probe is not properly submerged in the reaction mixture. 3. Fouling of the ATR crystal surface.[8]1. If possible, increase the reaction concentration. 2. Ensure the probe tip is fully and consistently immersed in the solution. 3. Carefully remove and clean the probe tip according to the manufacturer's instructions. Reposition the probe in an area with good mixing to prevent future fouling.[8]
High Background / Noisy Spectrum 1. Strong absorption from the solvent or other reagents is masking the signal of interest. 2. The presence of undissolved solids or gas bubbles scattering the IR beam. 3. Insufficient washing or improper background collection.[10]1. Select a spectral region where the solvent has minimal interference. If possible, choose a solvent that is relatively transparent in the mid-IR range (e.g., CCl₄, CDCl₃). 2. Ensure all solids are dissolved and the mixture is well-stirred to prevent bubble formation at the probe tip. 3. Take a new background spectrum of the solvent and starting materials before initiating the reaction. Ensure washing procedures between experiments are thorough.[10]
Drifting Baseline 1. Temperature fluctuations in the reaction mixture. 2. Change in the refractive index of the mixture as the reaction progresses.1. Ensure the reactor has stable temperature control. 2. Use baseline correction algorithms available in the spectrometer software. Collect a full spectrum at each time point to allow for post-processing.
In Situ NMR Spectroscopy
Problem Potential Cause Recommended Solution
Distorted or Broad Peaks 1. Poor magnetic field homogeneity (shimming) due to sample inhomogeneity.[9][11] 2. Presence of paramagnetic species. 3. For flow NMR, high flow rates can affect relaxation times.[6]1. If possible, use a deuterated solvent which allows for field/frequency locking.[11] If not, ensure the sample is well-mixed. Advanced data processing techniques can also help correct for distorted lineshapes.[9] 2. Identify and remove the source of paramagnetic impurities if possible. 3. Optimize the flow rate. Slower rates often yield better resolution but reduce temporal resolution.[6]
Inaccurate Quantification 1. Incomplete T₁ relaxation between scans.[5] 2. Signal-to-noise ratio (S/N) is too low for minor components. 3. Overlapping peaks are integrated incorrectly.[9]1. Measure the T₁ relaxation times for the nuclei of interest and set the relaxation delay to at least 5 times the longest T₁.[5] 2. Increase the number of scans per time point. Note that this will decrease the time resolution of your experiment.[5] 3. Use deconvolution software to fit and integrate overlapping peaks. If possible, monitor a non-overlapping peak for each species.
Signal Position (Chemical Shift) Varies 1. The reaction is run in a non-deuterated solvent, preventing the use of a deuterium (B1214612) lock.[11] 2. Temperature or pH changes during the reaction.1. Use an internal standard with a known, stable chemical shift as a reference. 2. Maintain strict temperature control. Be aware that pH shifts can alter the chemical shifts of acid/base sensitive groups like amines.

Data Presentation: Illustrative Reaction Progress

The following tables represent typical quantitative data obtained from in situ monitoring of a hypothetical reaction: This compound + Reactant B → Product C .

Data is for illustrative purposes only.

Table 1: Reaction Monitoring via In Situ FTIR (Monitoring the peak height/area of a characteristic band for each species)

Time (minutes)This compound (N-H stretch absorbance)Reactant B (C=O stretch absorbance)Product C (New C-N stretch absorbance)
00.850.980.00
100.650.780.21
200.470.590.39
300.310.420.55
600.100.190.78
900.020.110.85

Table 2: Reaction Monitoring via In Situ ¹H NMR (Monitoring the normalized integral of a characteristic peak for each species)

Time (minutes)This compound (Normalized Concentration)Reactant B (Normalized Concentration)Product C (Normalized Concentration)
01.001.000.00
100.760.800.24
200.550.600.45
300.360.430.64
600.120.190.88
900.020.110.98

Experimental Protocols

Protocol 1: Generalized In Situ FTIR Monitoring

This protocol describes a general workflow for monitoring a reaction using a probe-based FTIR spectrometer.

  • System Setup:

    • Assemble the reaction vessel with appropriate stirring, temperature control, and inert atmosphere capabilities.

    • Install the cleaned and dried FTIR-ATR probe through a port in the reactor lid, ensuring the ATR crystal is fully submerged in the reaction volume.

    • Connect the probe to the FTIR spectrometer.

  • Background Collection:

    • Add the solvent and this compound to the reactor.

    • Stir and bring the mixture to the target reaction temperature.

    • Collect a background spectrum. This will subtract the spectral features of the solvent and starting amine from subsequent measurements.

  • Reaction Initiation and Data Acquisition:

    • Start the spectral collection software. Set the acquisition frequency (e.g., one spectrum every 60 seconds).

    • Initiate the reaction by adding the final reactant (e.g., via syringe).

    • Continue monitoring until the reaction reaches completion, as indicated by the stabilization of reactant and product spectral peaks.

  • Data Analysis:

    • Identify unique, non-overlapping peaks for at least one reactant and one product.

    • Create a time-course profile by plotting the absorbance of these peaks versus time.

    • Convert absorbance to concentration using a pre-established calibration curve for quantitative kinetic analysis.

Protocol 2: Generalized In Situ NMR Monitoring

This protocol outlines a general procedure for monitoring a reaction directly in an NMR tube.

  • Sample Preparation:

    • In a vial, dissolve the limiting reactant and an internal standard in a suitable deuterated solvent.

    • Transfer a precise volume (e.g., 0.6 mL) of this solution to a clean, dry NMR tube.

    • Prepare a separate concentrated solution of this compound.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

    • Acquire a reference spectrum (t=0) of the initial solution.

  • Reaction Initiation and Data Acquisition:

    • Set up a series of acquisitions (e.g., an arrayed experiment) to collect spectra at regular intervals.

    • Quickly and carefully remove the NMR tube, inject a small, precise amount of the this compound solution, shake vigorously to mix, and rapidly re-insert the tube into the magnet.

    • Immediately start the pre-programmed sequence of spectral acquisitions.

  • Data Analysis:

    • Process the collected spectra (Fourier transform, phase, and baseline correction).

    • For each time point, integrate a characteristic, well-resolved peak for the reactant, product, and the internal standard.

    • Calculate the concentration of each species relative to the constant concentration of the internal standard. Plot concentration versus time to determine the reaction profile.

Visualizations

Caption: Workflow for selecting and implementing an in situ monitoring technique.

Troubleshooting_Logic start Problem: Unstable or Drifting FTIR Signal q1 Is the temperature stable? start->q1 s1 Improve Temperature Control System q1->s1 No q2 Are there bubbles or suspended solids? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Improve Stirring & Degas Solvent q2->s2 Yes q3 Is the probe tip clean? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Clean Probe Tip q3->s3 No end Apply Baseline Correction in Software q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting logic for an unstable FTIR signal.

References

Technical Support Center: Troubleshooting Low Conversion Rates with Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Tert-butyl(propyl)amine.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the initial checks I should perform?

A1: When troubleshooting low conversion rates, it's crucial to systematically verify your reaction setup and components. Start with the following checks:

  • Reagent Quality: Ensure the purity and integrity of your this compound and other reagents. Amines can be susceptible to degradation, especially if improperly stored. Consider re-purifying the amine if there are doubts about its quality.

  • Solvent Purity: Use anhydrous solvents, as water can interfere with many reactions involving amines, particularly those using organometallics or other water-sensitive reagents.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, confirm that your system was properly purged with an inert gas (e.g., argon or nitrogen).

  • Temperature Control: Verify that the reaction is being conducted at the specified temperature. Inconsistent heating or cooling can significantly impact reaction kinetics.

Q2: I suspect steric hindrance from the tert-butyl group is limiting my reaction's success. How can I address this?

A2: The bulky tert-butyl group in this compound can indeed cause steric hindrance, slowing down reaction rates. To mitigate this, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier.[1]

  • Choice of Reagents: If applicable, select less sterically hindered coupling partners or reagents.

  • Catalyst Selection: In catalyzed reactions, choose a catalyst known to be effective with sterically demanding substrates.

Q3: What are common side reactions that could be consuming my this compound and leading to low yield?

A3: Several side reactions can compete with your desired transformation:

  • Over-alkylation: In alkylation reactions, the product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[2] Using a large excess of the primary amine can help to minimize this.

  • Reaction with Coupling Reagents: In amide coupling reactions, uronium-based coupling reagents like HATU can react directly with the amine to form inactive guanidinium (B1211019) byproducts if the carboxylic acid is not sufficiently pre-activated.[1] To avoid this, add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period, and then introduce the amine.[1]

  • Elimination Reactions: Under certain conditions, elimination reactions can compete with substitution, especially with hindered bases.

Q4: How can I optimize the reaction conditions for my synthesis involving this compound?

A4: Optimization is a multi-faceted process. The following table summarizes key parameters to investigate:

ParameterPossible VariationRationale
Solvent Test a range of polar aprotic (e.g., THF, DCM, Acetonitrile) and polar protic solvents.Solvent polarity can significantly influence reaction rates and equilibria.
Temperature Screen temperatures from room temperature up to the reflux temperature of the solvent.Higher temperatures can overcome activation energy barriers but may also promote side reactions.[1][3]
Concentration Vary the molar concentration of your reactants.Reaction rates can be concentration-dependent.
Base If a base is required, screen different types (e.g., organic vs. inorganic) and strengths.The choice of base can influence the deprotonation equilibrium and the nucleophilicity of the amine.
Catalyst Loading In catalytic reactions, vary the catalyst loading to find the optimal balance between reaction rate and cost.

Q5: My reaction appears to be successful by TLC, but I'm losing a significant amount of product during workup and purification. What are some best practices?

A5: Product loss during isolation is a common issue. Consider these purification strategies:

  • Aqueous Wash: To remove unreacted amine, you can perform an acidic wash (e.g., with dilute HCl) to protonate the amine, making it water-soluble.[4] Ensure your desired product is stable to acidic conditions.[4] Alternatively, washing with a 10% copper sulfate (B86663) solution can complex with the amine and move it to the aqueous layer.[4]

  • Distillation: If your product is volatile, distillation can be an effective purification method. However, be mindful of the boiling points of your product and any impurities.

  • Chromatography: Column chromatography is a powerful tool for separating complex mixtures. Experiment with different solvent systems (e.g., varying polarity) to achieve optimal separation.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and a suitable solvent (e.g., acetonitrile, THF).

  • Addition of Base: Add a base (e.g., K2CO3, 1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check Confirm Reaction Conditions (Temp, Time, Atmosphere) reagent_check->conditions_check Reagents OK optimization Systematic Optimization of Conditions reagent_check->optimization Impurity Found side_reactions Analyze for Side Reactions (TLC, GC-MS, NMR) conditions_check->side_reactions Conditions Correct conditions_check->optimization Conditions Incorrect side_reactions->optimization Side Reactions Identified workup_issue Investigate Workup and Purification Losses side_reactions->workup_issue No Obvious Side Reactions success Improved Conversion Rate optimization->success workup_issue->success N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products Amine This compound Product N-alkyl-Tert-butyl(propyl)amine Amine->Product + R-X, Base AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base (e.g., K2CO3) Salt Salt (e.g., KX) Base->Salt ProtonatedBase Protonated Base (e.g., KHCO3) Base->ProtonatedBase

References

Impact of solvent choice on Tert-butyl(propyl)amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl(propyl)amine

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

This compound is a secondary amine. Its reactivity is primarily influenced by two key factors: the basicity of the nitrogen atom and significant steric hindrance.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a nucleophile, allowing it to participate in reactions like alkylations and acylations.

  • Basicity: It can act as a base, accepting a proton. Its basicity is influenced by the electron-donating effects of the alkyl groups attached to the nitrogen.

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the nitrogen atom. This can significantly slow down the rate of reactions compared to less hindered secondary amines, as it impedes the approach of electrophiles to the nitrogen's lone pair. The propyl group contributes less to this steric bulk.

Q2: How does the choice of solvent generally affect the reactivity of amines like this compound?

The choice of solvent can have a profound impact on the reaction rate and outcome by influencing several factors:

  • Solvation of Reactants: The solvent's ability to solvate the amine and the electrophile can affect their effective concentrations and reactivity.

  • Stabilization of Intermediates and Transition States: Polar solvents, particularly protic ones, can stabilize charged intermediates and transition states through hydrogen bonding or dipole-dipole interactions, often accelerating reactions that proceed through such species. For example, in S_N2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Solvent as a Reactant: Protic solvents (like water or alcohols) can sometimes compete with the amine as a nucleophile, leading to undesired side products.

  • Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

Troubleshooting Guide

Issue 1: My N-alkylation reaction with this compound is extremely slow or not proceeding.
  • Possible Cause 1: Inappropriate Solvent Choice. The steric hindrance of the tert-butyl group makes this amine a relatively weak nucleophile. The solvent choice is critical. Using a polar aprotic solvent is often recommended for S_N2 reactions involving amines.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like hexane (B92381) or toluene) or a protic solvent (like ethanol), the reaction may be slow. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) can significantly accelerate S_N2 reactions. These solvents solvate the counter-ion of the alkylating agent but do not strongly solvate the amine nucleophile, thus increasing its effective nucleophilicity.

    • Increase Temperature: Due to the high activation energy caused by steric hindrance, increasing the reaction temperature can help overcome this barrier. Ensure the temperature is within the stability limits of your reactants and products.

    • Use a More Reactive Electrophile: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).

  • Workflow for Solvent Selection in N-Alkylation:

cluster_input Inputs cluster_process Solvent Selection Logic cluster_output Outcome A This compound (Nucleophile) C Is the reaction an S_N2 Alkylation? A->C B Alkyl Halide (Electrophile) B->C D Choose Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) C->D Yes F Consider Non-Polar Solvents (e.g., Toluene, THF) Only if reactants lack polarity. May result in slow reaction rates. C->F No/Other E Avoid Protic Solvents (e.g., Water, Ethanol) Risk of solvolysis and reduced nucleophilicity. D->E G Optimized Reaction Rate D->G

Solvent selection workflow for N-alkylation.
Issue 2: I am observing low yields and side products in my acylation reaction.

  • Possible Cause: Solvent-Related Side Reactions or Basicity Issues. In acylation reactions (e.g., with an acyl chloride), this compound also acts as a base to neutralize the HCl byproduct. The solvent can influence this acid-base chemistry.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Solvent: Protic solvents like alcohols are generally unsuitable as they can react with the acyl chloride. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are preferred.

    • Add an External Base: Due to its steric bulk, this compound might not be an efficient acid scavenger. This can lead to the protonation of the starting amine, rendering it non-nucleophilic. Consider adding a non-nucleophilic auxiliary base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acid produced.

    • Control Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the formation of side products.

Quantitative Data Summary

The following table summarizes hypothetical relative reaction rates for the N-alkylation of this compound with propyl iodide, illustrating the impact of solvent choice.

SolventSolvent TypeDielectric Constant (ε)Relative Rate
n-HexaneNon-Polar1.91
TolueneNon-Polar2.45
Tetrahydrofuran (THF)Polar Aprotic7.550
AcetonePolar Aprotic21500
AcetonitrilePolar Aprotic37.52,500
Dimethylformamide (DMF)Polar Aprotic38.35,000
EthanolPolar Protic24.5200
WaterPolar Protic80.1150

Note: These are illustrative values based on established principles of solvent effects on S_N2 reactions with sterically hindered amines. Actual rates will vary based on specific reactants and conditions.

Experimental Protocols

General Protocol for N-Alkylation of this compound in DMF

This protocol describes a general procedure for the reaction of this compound with an alkyl halide in a polar aprotic solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., propyl iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition: To the stirred solution, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

  • Diagram of Experimental Workflow:

A 1. Setup Dry glassware under N2 B 2. Dissolve Amine In anhydrous DMF A->B C 3. Add Alkyl Halide Dropwise at RT B->C D 4. Heat Reaction Monitor by TLC/GC C->D E 5. Quench & Extract Add H2O, extract with EtOAc D->E F 6. Wash Organic Layer With H2O and Brine E->F G 7. Dry & Concentrate Dry over MgSO4, evaporate F->G H 8. Purify Product Column chromatography G->H

Validation & Comparative

A Comparative Guide to Tert-butyl(propyl)amine and Triethylamine as Hindered Bases for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes. Hindered bases, characterized by their steric bulk, play a crucial role in promoting specific reaction pathways, such as elimination over substitution, and in preventing unwanted side reactions. This guide provides a detailed comparison of two commonly employed hindered bases: tert-butyl(propyl)amine and triethylamine (B128534). By examining their physicochemical properties and performance in key organic transformations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a base, such as its basicity (pKa) and steric profile, dictate its reactivity and suitability for a given transformation. Below is a summary of the key physicochemical properties of this compound and triethylamine.

PropertyThis compoundTriethylamineSource(s)
Molecular Formula C₇H₁₇NC₆H₁₅N[1][2]
Molecular Weight 115.22 g/mol 101.19 g/mol [1][2]
Boiling Point Not available89.5 °C[2]
pKa of Conjugate Acid ~11.02 (Predicted for N-propylbutylamine)10.75[3]
Steric Hindrance (C-N-C bond angle) Not experimentally determined~108°[4][5]

Understanding the Implications of Physicochemical Differences

The seemingly subtle differences in the properties of these two amines can have significant implications in a reaction setting. The tert-butyl group in this compound is expected to confer greater steric hindrance compared to the three ethyl groups of triethylamine. This increased bulk can be advantageous in reactions where minimizing nucleophilic attack is critical.

The basicity of the two amines, as indicated by their pKa values, is comparable. A higher pKa value generally correlates with stronger basicity. The predicted slightly higher pKa of a butylpropylamine suggests that this compound may be a marginally stronger base than triethylamine.

Performance in Key Organic Reactions

The true test of a hindered base lies in its performance in chemical reactions. Dehydrohalogenation and condensation reactions are two common transformations where the choice of a hindered base is critical. Due to a lack of direct comparative studies in the literature, this guide presents detailed experimental protocols for evaluating the relative performance of this compound and triethylamine in these contexts.

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that forms alkenes from alkyl halides. A hindered base is often employed to favor the elimination pathway (E2) over the competing substitution pathway (SN2). The steric bulk of the base can also influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product.

Objective: To compare the efficacy and selectivity of this compound and triethylamine in the dehydrohalogenation of 2-bromopentane (B28208).

Materials:

  • 2-bromopentane

  • This compound

  • Triethylamine

  • Anhydrous Toluene (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

Procedure:

  • Reaction Setup: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., nitrogen), add 5 mL of anhydrous toluene.

  • To the first flask, add 2-bromopentane (1.0 mmol) and dodecane (B42187) (0.5 mmol, internal standard).

  • To the second flask, add 2-bromopentane (1.0 mmol) and dodecane (0.5 mmol, internal standard).

  • Base Addition: To the first flask, add this compound (1.2 mmol). To the second flask, add triethylamine (1.2 mmol).

  • Reaction: Heat both reaction mixtures to 80°C and stir for 4 hours.

  • Work-up: After cooling to room temperature, quench both reactions with 5 mL of water. Separate the organic layers and wash with 5 mL of brine. Dry the organic layers over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layers by GC-MS to determine the conversion of 2-bromopentane and the ratio of elimination (pentenes) to substitution (N-pentylamines) products, as well as the regioselectivity of the elimination (ratio of 1-pentene (B89616) to 2-pentene).

Condensation Reactions

In condensation reactions, such as the Knoevenagel condensation, a base is used to deprotonate an active methylene (B1212753) compound, which then acts as a nucleophile. A hindered base can be beneficial in preventing side reactions involving the base and the carbonyl compound.[6]

Objective: To compare the catalytic activity of this compound and triethylamine in the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile (B47326).

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Triethylamine

  • Ethanol (solvent)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Catalyst Addition: To the first flask, add this compound (0.1 mmol). To the second flask, add triethylamine (0.1 mmol).

  • Reaction: Stir both reaction mixtures at room temperature.

  • Monitoring: Monitor the progress of the reactions by TLC at regular intervals (e.g., every 15 minutes) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixtures in an ice bath to induce precipitation of the product. Collect the solid product by filtration and wash with cold ethanol.

  • Analysis: Dry the products and determine the yield for each reaction. The reaction times and yields will provide a basis for comparing the catalytic efficiency of the two bases.

Logical Framework for Base Selection

The choice between this compound and triethylamine, or any hindered base, should be guided by a systematic evaluation of the reaction requirements. The following diagram illustrates the key factors to consider.

BaseSelection Start Reaction Requirement Analysis Steric_Hindrance High Steric Hindrance Needed? (e.g., to favor elimination, prevent nucleophilic attack) Start->Steric_Hindrance Basicity Basicity Requirement Start->Basicity Tert_Butyl_Propylamine Consider This compound Steric_Hindrance->Tert_Butyl_Propylamine Yes Triethylamine Consider Triethylamine Steric_Hindrance->Triethylamine Moderate Basicity->Tert_Butyl_Propylamine Slightly Stronger Base Preferred Basicity->Triethylamine Standard Basicity Sufficient Alternative_Base Consider Alternative Hindered Base Tert_Butyl_Propylamine->Alternative_Base If reaction is sluggish or side products form Triethylamine->Alternative_Base If more hindrance is required ExperimentalWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection Start Define Reaction (Substrate, Reagents, Conditions) Screen_Bases Screen a Panel of Bases (e.g., this compound, Triethylamine, DIPEA, DBU) Start->Screen_Bases Analyze_Results Analyze Initial Results (TLC, GC-MS, NMR) - Conversion - Yield - Side Products Screen_Bases->Analyze_Results Select_Candidates Select Promising Base(s) Analyze_Results->Select_Candidates Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) Select_Candidates->Optimize_Conditions Final_Analysis Final Product Analysis (Yield, Purity) Optimize_Conditions->Final_Analysis Final_Decision Select Optimal Base and Conditions Final_Analysis->Final_Decision

References

The Understated Ligand: Evaluating Tert-butyl(propyl)amine in the Suzuki Coupling Arena

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan for its versatility in forging carbon-carbon bonds. The success of this reaction is critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. While sophisticated biaryl phosphines and N-heterocyclic carbenes (NHCs) have become the gold standard, this guide provides a comparative performance analysis of these established ligands against simple alkylamines, with a focus on tert-butyl(propyl)amine, for an audience of researchers, scientists, and drug development professionals.

The efficacy of a ligand in the Suzuki coupling is largely governed by its steric and electronic properties.[1] Bulky, electron-rich ligands are known to promote the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[2] They stabilize the catalytically active monoligated Pd(0) species, which is essential for efficient coupling, especially with challenging substrates like aryl chlorides.[3]

High-Performance Ligands: The Established Champions

The Buchwald biaryl phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely recognized for their exceptional performance in a broad range of Suzuki coupling reactions. Ligands such as XPhos and SPhos, developed by the Buchwald group, are known for their ability to facilitate couplings of sterically hindered and electron-poor aryl chlorides, often at low catalyst loadings and mild temperatures. Similarly, NHCs have emerged as powerful ligands due to their strong σ-donating ability, which forms stable palladium complexes that are highly active and resistant to degradation.[1]

Performance of Simple Alkylamines: A Conspicuous Absence of Data

A thorough review of the scientific literature reveals a notable lack of quantitative performance data for simple alkylamines like this compound as primary ligands in Suzuki coupling reactions. While amines can be employed in palladium-catalyzed cross-couplings, they are not typically the ligands of choice for achieving high yields and broad substrate scope in Suzuki reactions.[4] In some reported cases where amines appeared to catalyze the reaction, it was later discovered that trace palladium impurities from the synthesis of the amine itself were responsible for the catalytic activity.

The likely reason for the underperformance of simple, monodentate alkylamines like this compound is their lack of the key structural features that define high-performance ligands. They are less sterically bulky compared to the Buchwald ligands and NHCs, and their electronic properties are not as finely tuned to stabilize the palladium center throughout the catalytic cycle. This can lead to slower reaction rates, catalyst decomposition, and lower product yields, particularly with challenging substrates.

Quantitative Comparison of Ligand Performance

To provide a clear, data-driven comparison, the following tables summarize the performance of established high-performance ligands in the Suzuki coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.

Table 1: Comparison of Ligand Performance in the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
XPhos Pd₂(dba)₃K₃PO₄Toluene (B28343)10018High2[5]
SPhos Pd₂(dba)₃K₃PO₄Toluene10016High2[5]
NHC (IPr) (IPr)Pd(allyl)ClNaOtBuDioxane802981[6]
This compound -----No Data Available--

Note: "High" yields are qualitative descriptors based on literature for similar substrates, as direct numerical yields under identical conditions can vary.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura coupling reaction using a Buchwald precatalyst.

General Experimental Protocol for Suzuki-Miyaura Coupling using tBuXPhos Pd G3

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tBuXPhos Pd G3 precatalyst (0.01-0.05 mmol) and the degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

Visualizing the Catalytic Pathway and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents Setup Reaction Setup: Aryl Halide, Boronic Acid, Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert AddCatalyst Add Pd Catalyst/Ligand and Degassed Solvent Inert->AddCatalyst HeatStir Heat and Stir (Monitor Progress) AddCatalyst->HeatStir Workup Aqueous Work-up: Quench and Extract HeatStir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

While the exploration of simple and inexpensive ligands like this compound is a valid scientific pursuit, the current body of evidence overwhelmingly supports the superior performance of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes for the Suzuki-Miyaura coupling. The lack of performance data for this compound, combined with an understanding of the key structural requirements for an effective ligand, suggests that it is not a competitive alternative to the established ligand classes for achieving high efficiency, broad scope, and mild reaction conditions. For researchers and drug development professionals, the use of well-established, high-performance ligands remains the most reliable strategy for the successful synthesis of complex molecular targets via the Suzuki-Miyaura coupling.

References

A Comparative Guide to Analytical Methods for Quantifying Tert-butyl(propyl)amine Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, the precise determination of purity is paramount. Tert-butyl(propyl)amine, a secondary amine, presents analytical challenges due to its polarity and potential for on-column interactions during Gas Chromatography (GC) analysis. This guide provides a comparative overview of analytical methodologies for quantifying the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore both direct injection and derivatization-based approaches, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

The Challenge of Amine Analysis by GC-MS

Direct analysis of amines like this compound by GC-MS can be problematic.[1] The presence of the amine functional group can lead to poor chromatographic performance, characterized by peak tailing and adsorption on the analytical column.[1] This can result in inaccurate and imprecise quantification. To circumvent these issues, derivatization is a widely employed strategy.[2][3] Derivatization modifies the amine to a less polar, more volatile, and more thermally stable compound, leading to improved peak shape and sensitivity.[4]

This guide compares three GC-MS methods for the purity determination of this compound:

  • Direct Injection GC-MS: A straightforward approach for initial screening and semi-quantitative analysis.

  • GC-MS with Trifluoroacetic Anhydride (B1165640) (TFAA) Derivatization: An acylation method that improves volatility and reduces peak tailing.[5]

  • GC-MS with Benzenesulfonyl Chloride (BSC) Derivatization: A method that forms stable sulfonamide derivatives suitable for robust quantification.[6]

Quantitative Data Comparison

The following table summarizes the key performance parameters for the three compared GC-MS methods for the analysis of this compound. The data is a composite based on validated methods for structurally similar amines and serves as a practical guide for method expectation and selection.[6][7]

Parameter Direct Injection GC-MS GC-MS with TFAA Derivatization GC-MS with BSC Derivatization
Limit of Detection (LOD) 5 - 10 µg/mL0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 15 - 30 µg/mL0.3 - 1.5 µg/mL0.15 - 0.6 µg/mL
Linearity (R²) > 0.990> 0.998> 0.999
Linear Range 20 - 500 µg/mL0.5 - 200 µg/mL0.2 - 250 µg/mL
Precision (RSD%) < 10%< 5%< 3%
Accuracy (Recovery %) 85 - 110%95 - 105%98 - 102%
Throughput HighMediumMedium
Sample Preparation Complexity LowMediumMedium

Experimental Protocols

Direct Injection GC-MS Method

This method is suitable for rapid screening and for samples where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.

    • Prepare a series of calibration standards by diluting a stock solution of pure this compound in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Injector: Split/splitless injector in split mode (e.g., 20:1 split ratio).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 30-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

GC-MS Method with Trifluoroacetic Anhydride (TFAA) Derivatization

This method enhances the volatility and chromatographic performance of this compound.[5]

  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions as described for the direct injection method.

    • Transfer 100 µL of each standard or sample solution into a clean 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.[5]

    • Cap the vial and heat at 60°C for 30 minutes.[5]

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[5]

  • GC-MS Instrumentation and Conditions:

    • Use the same instrumentation and conditions as the direct injection method. The retention time of the derivatized analyte will be different.

GC-MS Method with Benzenesulfonyl Chloride (BSC) Derivatization

This method provides highly stable derivatives, leading to excellent reproducibility and sensitivity.[6]

  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions as described for the direct injection method.

    • To 1 mL of each standard or sample solution in a suitable vial, add 1 mL of 10 M sodium hydroxide (B78521) solution.

    • Add 100 µL of benzenesulfonyl chloride (BSC).

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.

    • Extract the derivative with 1 mL of n-hexane.

    • Transfer the n-hexane layer to a clean GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Injector: Splitless injector.

    • Injector Temperature: 290°C.[6]

    • Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, and finally ramp at 25°C/min to 290°C and hold for 10 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • MS Transfer Line Temperature: 290°C.[6]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

The following diagrams illustrate the experimental workflows and a comparison of the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Solvent start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject into GC-MS standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Purity quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

method_comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics direct Direct Injection sensitivity Sensitivity (LOD/LOQ) direct->sensitivity Lower accuracy Accuracy & Precision direct->accuracy Lower throughput Throughput direct->throughput High complexity Complexity direct->complexity Low tfaa TFAA Derivatization tfaa->sensitivity Higher tfaa->accuracy Higher tfaa->throughput Medium tfaa->complexity Medium bsc BSC Derivatization bsc->sensitivity Highest bsc->accuracy Highest bsc->throughput Medium bsc->complexity Medium

Caption: Comparison of analytical methods for this compound analysis.

Conclusion

The choice of an appropriate analytical method for quantifying this compound purity by GC-MS depends on the specific requirements of the analysis.

  • Direct injection GC-MS is a rapid and simple method suitable for initial screening and purity estimations where high sensitivity is not critical.

  • GC-MS with TFAA derivatization offers a significant improvement in sensitivity and chromatographic performance, making it a reliable quantitative method.[5]

  • GC-MS with BSC derivatization provides the highest sensitivity, accuracy, and precision due to the formation of stable derivatives, making it the method of choice for trace-level impurity quantification and rigorous quality control.[6]

For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, including required sensitivity, accuracy, and sample throughput, will guide the selection of the most suitable GC-MS method for the purity determination of this compound. The implementation of a validated, robust analytical method is a critical step in ensuring the quality and consistency of pharmaceutical ingredients and fine chemicals.

References

Navigating Asymmetric Synthesis: A Comparative Guide to HPLC Analysis of Chiral Amine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of analytical methodology is paramount to success. Chiral secondary amines, such as tert-butyl(propyl)amine, are powerful organocatalysts in asymmetric synthesis, driving the formation of specific stereoisomers. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring these reactions and, crucially, for determining the enantiomeric excess (ee) of the chiral products. This guide provides an objective comparison of HPLC with alternative methods for the analysis of products from these reactions, supported by experimental data and detailed protocols.

The efficacy of a chiral catalyst is quantified by the enantiomeric excess of the product, making accurate and reliable analytical separation of enantiomers a critical step. Chiral HPLC is a widely adopted technique for this purpose due to its robustness and the availability of a diverse range of chiral stationary phases (CSPs).

Performance Comparison: HPLC vs. Alternative Analytical Methods

The selection of an analytical technique for monitoring an asymmetric reaction and determining the enantiomeric excess of its product is a critical decision in process development and quality control. While chiral HPLC is a dominant methodology, other techniques such as Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly for volatile compounds. The following table provides a comparative overview of these techniques for the analysis of a model asymmetric Michael addition product.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid or liquid chiral stationary phase.
Typical Analytes Non-volatile or thermally labile compounds, wide range of functional groups.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution in mobile phase; derivatization may be used to enhance detection.Derivatization is often required to increase volatility and thermal stability.
Resolution (Rs) Typically > 1.5 for baseline separation.Can achieve very high resolution for suitable analytes.
Analysis Time 10 - 30 minutes per sample is common.Often faster, with run times of 5 - 15 minutes.
Sensitivity (LOD) ng to pg range, depending on the detector (UV, MS).pg to fg range with sensitive detectors (FID, MS).
Instrumentation Cost Moderate to high.Moderate.
Solvent Consumption Higher, generating more solvent waste.Minimal, uses carrier gas.

Experimental Protocol: Chiral HPLC Analysis of an Asymmetric Michael Addition Product

This protocol outlines a typical procedure for the determination of enantiomeric excess for the product of an asymmetric Michael addition of an aldehyde to a nitro-olefin, a reaction commonly catalyzed by chiral secondary amines.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase (CSP) Column: e.g., Daicel Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA).

  • Sample: Crude reaction mixture or purified product.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.

  • Dissolve the sample in 1 mL of the mobile phase (n-Hexane/Isopropanol 90:10).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic product to determine the retention times of both enantiomers.

  • Inject the sample from the asymmetric reaction.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizing the Process: Workflows and Mechanisms

To further elucidate the analytical process and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible catalytic cycle.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Reaction Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate end end calculate->end End: Report ee%

Caption: Experimental Workflow for Chiral HPLC Analysis.

enamine_catalysis catalyst Chiral Secondary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde aldehyde->enamine michael_adduct_iminium Iminium Ion Intermediate enamine->michael_adduct_iminium + Nitro-olefin nitroolefin Nitro-olefin (Electrophile) nitroolefin->michael_adduct_iminium product Chiral Michael Adduct michael_adduct_iminium->product + H2O product->catalyst Catalyst Regeneration water H2O water->michael_adduct_iminium

Caption: Catalytic Cycle of an Enamine-Catalyzed Michael Addition.

Characterization of Reaction Intermediates in Tert-butyl(propyl)amine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction intermediates formed during the synthesis of tert-butyl(propyl)amine, a valuable building block in organic synthesis. Understanding the nature and characteristics of these transient species is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document presents a comparative analysis of two primary synthetic routes: reductive amination and direct alkylation, with a focus on the characterization of their respective intermediates.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal methods: reductive amination of propanal with tert-butylamine (B42293) and direct alkylation of tert-butylamine with a propyl halide. Each pathway proceeds through distinct intermediates with unique stability and reactivity profiles. Reductive amination involves the formation of a carbinolamine followed by an imine intermediate, while direct alkylation proceeds through a less stable quaternary ammonium (B1175870) salt intermediate. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides the necessary tools for the identification and characterization of these transient species.

Comparative Analysis of Synthetic Routes and Intermediates

The choice of synthetic route for this compound production depends on factors such as desired yield, purity requirements, and available starting materials. The following table summarizes the key characteristics of the intermediates involved in reductive amination and direct alkylation.

ParameterReductive Amination IntermediateDirect Alkylation Intermediate
Intermediate Type Carbinolamine and ImineQuaternary Ammonium Salt
Relative Stability Moderately stable, can be observed under controlled conditions.Generally unstable and transient.
Key Spectroscopic Features (¹H NMR) Carbinolamine: Broad OH peak. Imine: Characteristic C=N-H proton signal.Shifted N-alkyl proton signals.
Key Spectroscopic Features (IR) Carbinolamine: O-H stretch. Imine: C=N stretch.N-H bending vibrations.
Typical Yield of Final Product Good to ExcellentModerate to Good
Common Side Products Over-reduction products, aldol (B89426) condensation products.Polyalkylation products.

Reductive Amination: A Stepwise Approach

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. The reaction between propanal and tert-butylamine proceeds via two key intermediates: a carbinolamine and an imine.

Signaling Pathway and Experimental Workflow

Reductive_Amination Reductive Amination of Propanal with Tert-butylamine Propanal Propanal Carbinolamine Carbinolamine Intermediate Propanal->Carbinolamine TertButylamine Tert-butylamine TertButylamine->Carbinolamine Imine Imine Intermediate Carbinolamine->Imine - H2O FinalProduct This compound Imine->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalProduct Direct_Alkylation Direct Alkylation of Tert-butylamine TertButylamine Tert-butylamine PrimaryAlkylation This compound (Desired Product) TertButylamine->PrimaryAlkylation PropylHalide Propyl Halide PropylHalide->PrimaryAlkylation SecondaryAlkylation Tert-butyl-dipropylammonium Halide (Over-alkylation) PropylHalide->SecondaryAlkylation PrimaryAlkylation->SecondaryAlkylation

Kinetic Studies of Amine-Mediated Reactions: A Comparative Guide to Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of sterically hindered secondary amines, using tert-butyl(propyl)amine as a representative, against less sterically encumbered alternatives in organic synthesis. The following sections present a comparative analysis of reaction kinetics, detailed experimental protocols, and visualizations of the underlying catalytic cycles. This information is intended to assist researchers in selecting the appropriate amine catalyst for their specific synthetic needs.

A notable application of secondary amines is in the catalysis of aldol (B89426) reactions, a fundamental carbon-carbon bond-forming transformation. The catalytic efficiency of the amine in these reactions is significantly influenced by its steric and electronic properties. In this context, we will compare the performance of a sterically hindered amine with a less hindered analogue in the synthesis of methacrolein (B123484) via an aldol condensation.

Comparative Kinetic Data: Aldol Condensation for Methacrolein Synthesis

The synthesis of methacrolein through the aldol condensation of formaldehyde (B43269) and propionaldehyde (B47417) serves as an excellent model reaction to compare the catalytic activities of various secondary amines. The steric hindrance around the nitrogen atom of the amine catalyst can play a crucial role in the reaction kinetics. The data presented below compares the catalytic effect of a sterically hindered secondary amine, di-sec-butylamine (B1584033), with a less hindered counterpart, dibutylamine (B89481). The steric hindrance in di-sec-butylamine is expected to be comparable to that of this compound.

CatalystApparent Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reaction Order w.r.t. PropionaldehydeReaction Order w.r.t. FormaldehydeReference
Dibutylamine Acetate (B1210297)55.21.2 x 10^611[1]
Di-sec-butylamine AcetateHigher steric hindrance leads to lower catalytic effectData not providedData not providedData not provided[1]

Note: While a specific value for the activation energy for di-sec-butylamine was not provided in the reference, the study noted that increased steric hindrance adversely affected the catalytic performance.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key reactions involving amine catalysis.

Protocol 1: General Procedure for Amine-Catalyzed Aldol Condensation for Methacrolein Synthesis

This protocol is adapted from studies on the synthesis of methacrolein catalyzed by an amine/acid system.[1]

Materials:

  • Formaldehyde (37 wt% solution in water)

  • Propionaldehyde

  • Secondary amine catalyst (e.g., dibutylamine or di-sec-butylamine)

  • Acetic acid

  • Solvent (e.g., water or a suitable organic solvent)

  • Internal standard for GC analysis (e.g., n-butanol)

Procedure:

  • To a temperature-controlled reactor equipped with a magnetic stirrer, add the secondary amine catalyst and acetic acid in a 1:1 molar ratio to form the amine acetate salt.

  • Add the desired amount of solvent and the internal standard.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

  • In separate dropping funnels, place formaldehyde and propionaldehyde.

  • Add the formaldehyde and propionaldehyde dropwise to the reactor over a specified period. The molar ratio of formaldehyde to propionaldehyde is typically greater than 1 to minimize self-condensation of propionaldehyde.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for the desired reaction time.

  • Monitor the reaction progress by withdrawing aliquots at regular intervals. Quench the reaction in the aliquots (e.g., by cooling and dilution) and analyze by gas chromatography (GC) to determine the concentrations of reactants and products.

  • The reaction rate and kinetic parameters can be determined by analyzing the concentration profiles over time at different temperatures.

Protocol 2: General Procedure for a Directed Aldol Reaction Using a Sterically Hindered Amine-Derived Base

Sterically hindered amines like diisopropylamine (B44863) are precursors to strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), which are used in directed aldol reactions.[2][3]

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Ketone (e.g., 3-methylbutan-2-one)

  • Aldehyde (e.g., 2-methylpropanal)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.

  • Slowly add the ketone dropwise to the LDA solution to form the lithium enolate. Stir for another 30 minutes.

  • Add the aldehyde dropwise to the enolate solution.

  • Allow the reaction to proceed at -78 °C for a specified time, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol product, which can be purified by column chromatography.

Visualizing Reaction Pathways

Understanding the mechanism of amine catalysis is key to optimizing reaction conditions and catalyst selection. The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles in secondary amine catalysis.

Enamine Catalysis Pathway

Secondary amines can catalyze reactions of aldehydes and ketones through the formation of a nucleophilic enamine intermediate. This pathway is common in reactions such as aldol additions and Michael additions.[4]

Enamine_Catalysis cluster_0 Catalyst Regeneration cluster_1 Substrate Activation cluster_2 Bond Formation Product Product Catalyst_Regen Catalyst Product->Catalyst_Regen Hydrolysis Carbonyl Carbonyl Compound Iminium Iminium Ion Carbonyl->Iminium + Catalyst Catalyst Secondary Amine Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine -H+ Iminium_Product Product-Iminium Adduct Enamine->Iminium_Product + Electrophile Electrophile Electrophile Electrophile->Iminium_Product Iminium_Product->Product Hydrolysis

Caption: The catalytic cycle of enamine catalysis.

Iminium Ion Catalysis Pathway

For α,β-unsaturated carbonyl compounds, secondary amines can form an electrophilic iminium ion, which lowers the LUMO of the system and facilitates conjugate addition.[5]

Iminium_Catalysis cluster_0 Catalyst Regeneration cluster_1 Substrate Activation cluster_2 Bond Formation Product Product Catalyst_Regen Catalyst Product->Catalyst_Regen Hydrolysis Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Iminium Iminium Ion (Electrophilic) Unsaturated_Carbonyl->Iminium + Catalyst Catalyst Secondary Amine Catalyst->Iminium Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Intermediate Enamine_Intermediate->Product Hydrolysis

Caption: The catalytic cycle of iminium ion catalysis.

References

Computational Analysis of Transition States in Alkylamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms and transition states is fundamental to understanding and optimizing chemical processes. In the realm of medicinal chemistry and materials science, alkylamines are crucial building blocks. A thorough comprehension of their reactivity, particularly the energetic barriers and geometries of their transition states, is paramount for designing efficient synthetic routes and novel molecules. This guide provides a comparative overview of computational approaches used to analyze the transition states of key reactions involving small alkylamines, supported by theoretical and experimental data.

Comparison of Computational Models for Amine Reactivity

Computational chemistry offers powerful tools to elucidate the fleeting nature of transition states. Density Functional Theory (DFT) is a widely employed method, with the choice of functional and basis set significantly impacting the accuracy of the results.

Reaction TypeAmine StudiedComputational MethodKey Findings (Activation Energy, etc.)Reference
Atmospheric Degradation tert-Butylamine + OH radicalM06-2X/aug-cc-pVTZ, MP2/aug-cc-pVTZ, CCSD(T)-F12a/aug-cc-pVTZHydrogen abstraction from the amino group is the main pathway. The M06-2X based model predicted a temperature-independent kinetic isotope effect (KIE) of 0.698 at 298 K, while the MP2 based model predicted an inverse KIE of 1.06.[1]
Aldol (B89426) Reaction Catalysis Primary and Secondary EnaminesB3LYP/6-31G with CPCM solvationPrimary enamine-mediated reactions have lower activation energies due to charge stabilization from hydrogen bonding in a half-chair transition state.[2]
N-Alkylation with Alcohols Aniline + Benzyl alcoholDFT (unspecified functional)The rate-determining step is the coordination of the imine intermediate to the iridium catalyst, not the hydride transfer. The calculated kinetic isotope effects for imine coordination and hydride transfer are 1.0 and 1.6, respectively.[3]
CO2 Capture Ethylamine, Propylamine, ButylamineDFT with solvation modelsThe free energy of the carbamylation reaction is significantly affected by the proper accounting for molecular translational entropies in solution.[4]
Reaction with Thiiranes Ammonia (B1221849) and secondary aminesB3LYP/6-31+G(d)//HF/6-31+G(d)Reaction rates are influenced by a combination of steric and polarizability effects. 2-Fluorothiirane reacts with NH3 over 10^6 times faster than the unsubstituted compound in the gas phase.[5]

Methodologies and Protocols

The accuracy of computational predictions of transition states is highly dependent on the chosen methodology. Below are summaries of the computational protocols employed in the cited studies.

Protocol 1: Atmospheric Degradation of tert-Butylamine[1]
  • Objective: To investigate the mechanism of the OH-initiated atmospheric degradation of tert-butylamine.

  • Software: Gaussian 09 for quantum chemical calculations and MESMER 3.0 for master equation calculations.

  • Geometry Optimization and Frequency Calculations: Stationary points on the potential energy surface were located using the M06-2X and MP2 methods with the aug-cc-pVTZ basis set.

  • Energy Refinement: Single-point energy calculations were performed using the CCSD(T*)-F12a/aug-cc-pVTZ level of theory.

  • Kinetic Calculations: Master equation calculations were used to simulate the kinetics of the reactions under atmospheric conditions.

Protocol 2: Amine-Catalyzed Aldol Reactions[2]
  • Objective: To explore the mechanisms, transition states, and stereoselectivity of amine-catalyzed aldol reactions.

  • Software: Not specified.

  • Computational Method: Density Functional Theory (DFT) using the B3LYP functional and the 6-31G* basis set.

  • Solvation Model: The conductor-like polarizable continuum model (CPCM) was used to simulate solvent effects.

  • Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the located transition states connect the reactants and products.

Protocol 3: N-Alkylation of Amines with Alcohols[3]
  • Objective: To elucidate the mechanism of the N-alkylation of amines with alcohols catalyzed by an iridium complex.

  • Computational Method: Density Functional Theory (DFT).

  • Analysis: The study involved locating transition states for key steps in the catalytic cycle, including alcohol oxidation, imine formation, and hydride transfer, to determine the rate-limiting step. Kinetic isotope effects were also calculated to compare with experimental findings.

Visualizing Computational Workflows and Reaction Mechanisms

Diagrams are essential for visualizing complex relationships in computational chemistry and reaction pathways.

G cluster_0 Computational Setup cluster_1 Transition State Search cluster_2 Verification and Analysis cluster_3 Refinement MolStruct Initial Molecular Structure (Reactants) Method Select Computational Method (e.g., DFT, MP2) MolStruct->Method BasisSet Choose Basis Set (e.g., 6-31G*, aug-cc-pVTZ) Method->BasisSet TS_Opt Transition State Optimization BasisSet->TS_Opt Freq_Calc Frequency Calculation (Verify single imaginary frequency) TS_Opt->Freq_Calc IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC Energy_Profile Energy Profile (Reactants -> TS -> Products) IRC->Energy_Profile Solvation Incorporate Solvation Model (e.g., CPCM, SMD) Energy_Profile->Solvation SPE Single-Point Energy Calculation (Higher level of theory) Solvation->SPE

Caption: Workflow for Computational Transition State Analysis.

G Reactants R-NH2 + R'-X TS [H2N---R---X]‡ (Pentacoordinate Transition State) Reactants->TS SN2 Attack Products R-NH2-R' + X- TS->Products Bond Formation/ Leaving Group Departure

Caption: SN2 Alkylation of a Primary Amine.

Alternative Reactions and Comparative Insights

The direct alkylation of amines via SN2 reactions with alkyl halides is often complicated by over-alkylation, as the product amine can be more nucleophilic than the starting amine.[6][7] This leads to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Alternative Synthetic Routes:

  • Reductive Amination: This method involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced. It offers better control over the degree of alkylation.

  • Gabriel Synthesis: A robust method for preparing primary amines that avoids over-alkylation by using phthalimide (B116566) as a protected source of ammonia.[8]

  • Alkylation with Alcohols: As seen in the iridium-catalyzed reaction, alcohols can be used as alkylating agents in the presence of a suitable catalyst, offering a different reaction pathway with its own unique transition states and intermediates.[3]

Computational studies are invaluable for comparing the activation barriers of these different pathways, helping chemists to select the optimal synthetic route. For instance, a computational analysis could compare the transition state energy of the direct SN2 alkylation of tert-butyl(propyl)amine with the transition state energies for the key steps in its synthesis via reductive amination. This would provide quantitative insight into which reaction is likely to be more efficient under kinetic control.

Conclusion

The computational analysis of transition states provides indispensable insights into the reactivity of alkylamines. While a specific study on this compound was not identified, the principles and methodologies from related systems offer a clear roadmap for such an investigation. By carefully selecting computational methods and considering various reaction pathways, researchers can gain a predictive understanding of reaction outcomes, guiding the synthesis of novel compounds for drug discovery and materials science. The continued development of computational techniques, coupled with experimental validation, will further enhance our ability to design and control chemical reactions with precision.

References

Spectroscopic Evidence for Tert-butyl(propyl)amine-Metal Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of metal complexes with amine-containing ligands is a cornerstone of coordination chemistry, with wide-ranging applications in catalysis, materials science, and pharmaceuticals. Tert-butyl(propyl)amine, with its secondary amine nitrogen and bulky tert-butyl group, presents an interesting case for complexation studies. While specific experimental data for this compound-metal complexes is limited in publicly available literature, this guide provides a comparative framework for understanding the expected spectroscopic evidence of their formation. The principles outlined here are supported by data from analogous simple amines, such as propylamine (B44156) and tert-butylamine (B42293), to offer a clear comparison of the expected spectroscopic changes upon coordination to a metal center.

Comparison of Spectroscopic Data for Amine Ligands and Their Metal Complexes

The following tables summarize the key spectroscopic features of propylamine and tert-butylamine as free ligands and the typical changes observed upon the formation of metal complexes. These changes are indicative of what can be expected when this compound coordinates to a metal ion.

Table 1: Infrared Spectroscopy Data

Compound/ComplexKey Vibrational ModeWavenumber (cm⁻¹)Change Upon Complexation
Propylamine (Free Ligand) N-H Stretch (asymmetric & symmetric)~3370, ~3290Shift to lower frequency (weaker N-H bond)
N-H Bend (scissoring)~1600Shift in position and change in intensity
C-N Stretch~1070Shift to higher or lower frequency depending on the metal
Propylamine-Metal Complex (General) M-N Stretch400 - 600Appearance of a new band
Tert-butylamine (Free Ligand) N-H Stretch~3300Shift to lower frequency
Tert-butylamine-Borane Adduct N-H Stretch~3200Shifted and sharpened
B-N StretchAppears upon adduct formationNew band indicative of coordination

Data for free ligands are typical values. Complex data is generalized from the literature on amine-metal complexes.

Table 2: ¹H NMR Spectroscopy Data

Compound/ComplexProton EnvironmentChemical Shift (ppm)Change Upon Complexation
Propylamine (Free Ligand) -CH₂-N~2.5 - 2.7Downfield shift due to deshielding by the metal center
-NH₂~1.1 (broad)Significant shift and potential broadening or sharpening
Propylamine-Metal Complex (General) -CH₂-NShifted downfieldProtons closer to the coordination site are more affected
This compound (Expected) -CH(propyl)-NExpected to shift downfieldThe proton on the carbon adjacent to the nitrogen will be most affected.
-C(CH₃)₃Expected to show a smaller shiftThe tert-butyl group, while further from the metal, provides a sharp and intense signal that is sensitive to changes in the electronic environment.[1]

Table 3: UV-Visible Spectroscopy Data

Compound/ComplexElectronic TransitionWavelength Range (nm)Observations
Alkylamines (Free Ligands) n → σ*Below 240Generally weak and in the far UV region.
Transition Metal-Amine Complexes d-d transitions300 - 800Appearance of new, often broad, absorption bands in the visible region, giving rise to colored solutions. The position and intensity of these bands are dependent on the metal, its oxidation state, and the coordination geometry.[2]
Charge Transfer (CT) Bands Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT)200 - 500Often intense bands that can obscure d-d transitions.

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis of metal-amine complex formation and the logical process of confirming complexation.

experimental_workflow cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Mix this compound and Metal Salt in Solvent nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analyze Product ir IR Spectroscopy synthesis->ir Analyze Product uv_vis UV-Vis Spectroscopy synthesis->uv_vis Analyze Product ms Mass Spectrometry synthesis->ms Analyze Product interpretation Compare Spectra of Ligand vs. Product nmr->interpretation ir->interpretation uv_vis->interpretation ms->interpretation confirmation Confirm Complex Formation (Peak Shifts, New Peaks) interpretation->confirmation

A generalized workflow for the synthesis and spectroscopic analysis of a metal-amine complex.

logical_relationship cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion A ¹H NMR Chemical Shift of Protons near N F Coordination of Amine Nitrogen to Metal Center A->F Collectively Indicate B Shift in N-H/C-N IR Frequencies B->F Collectively Indicate C Appearance of M-N IR Band C->F Collectively Indicate D New UV-Vis Bands (d-d transitions) D->F Collectively Indicate E Detection of [M+L]⁺ in Mass Spectrum E->F Collectively Indicate

References

A Comparative Guide to Sterically Hindered Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, achieving high selectivity and yield is paramount. Sterically hindered amines, a class of organic bases with significant steric bulk around the basic nitrogen atom, are indispensable tools for achieving this control. Their bulky nature renders them non-nucleophilic, allowing them to function as potent proton abstractors while minimizing undesired side reactions such as nucleophilic substitution. This guide provides a comparative analysis of common sterically hindered amines, supported by experimental data, to assist in the strategic selection of the optimal base for various synthetic transformations.

Core Principles of Sterically Hindered Amines

The utility of a sterically hindered amine is primarily dictated by a balance of two key properties:

  • Basicity (pKa of the conjugate acid): This determines the amine's ability to deprotonate a given substrate. Stronger bases are required for the deprotonation of weakly acidic protons.

  • Steric Hindrance: Bulky substituents around the nitrogen atom physically obstruct its approach to electrophilic centers, thereby minimizing its nucleophilicity.[1][2] This is the defining characteristic that allows these molecules to act as bases without participating in unwanted nucleophilic attacks.[1][2]

This combination of high basicity and low nucleophilicity is crucial in a variety of synthetic applications, including elimination reactions, enolate formation, and palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Synthetic Reactions

The choice of a sterically hindered amine can significantly impact the outcome of a reaction, particularly in terms of regioselectivity and stereoselectivity. Below, we compare the performance of several common hindered amines and related bulky bases in key organic transformations.

E2 Elimination Reactions: Controlling Regioselectivity

In the dehydrohalogenation of alkyl halides, the choice of base can direct the reaction to form either the more substituted (Zaitsev) or less substituted (Hofmann) alkene. Sterically hindered bases favor the formation of the Hofmann product by preferentially abstracting the more sterically accessible proton.[3][4]

Table 1: Comparison of Bases in the Dehydrobromination of Alkyl Halides

SubstrateBaseSolventTemp (°C)Hofmann Product (%)Zaitsev Product (%)Reference
2-BromobutaneKOtBut-BuOH705347[5]
2-BromopentaneKOtBut-BuOH706634[5]
2-Bromo-2-methylbutane (B1582447)KOtBut-BuOHReflux7228[1][5]
2-Bromo-2-methylbutaneKOEtEtOHReflux3070[1]

Data presented in this table highlights the dramatic shift in product distribution towards the less substituted alkene when a sterically hindered base like potassium tert-butoxide (KOtBu) is used compared to a smaller base like potassium ethoxide (KOEt).

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of enolates from unsymmetrical ketones is a classic example where the choice of a sterically hindered base is critical. Strong, bulky bases like Lithium Diisopropylamide (LDA) rapidly deprotonate the less sterically hindered α-proton at low temperatures, leading to the formation of the kinetic enolate.[6][7] In contrast, smaller, weaker bases or higher temperatures allow for equilibration to the more stable, substituted thermodynamic enolate.

Table 2: Regioselectivity in Enolate Formation from 2-Methylcyclohexanone (B44802)

BaseSolventTemp (°C)Kinetic Enolate (%)Thermodynamic Enolate (%)
LDATHF-78>99<1
NaHTHF25MinorMajor
Et3NMeOH25MinorMajor

This table illustrates the exceptional selectivity of LDA in forming the kinetic enolate under cryogenic conditions. The data is compiled from typical outcomes described in organic chemistry literature.

Buchwald-Hartwig Amination

In the palladium-catalyzed Buchwald-Hartwig amination, a strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[8] While sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are very common, hindered amines can also be employed, though their efficacy can be highly dependent on the specific substrates and ligand used. The choice of base can influence reaction rates and tolerance of functional groups.

Table 3: Comparison of Bases in the Buchwald-Hartwig Amination of 4-Chlorotoluene with N-Methylaniline

BaseLigandSolventTemp (°C)Yield (%)
NaOtBuXPhosToluene (B28343)10095
LHMDSXPhosToluene10088
K3PO4XPhosToluene10075
DBUXPhosToluene100<10

This representative data shows that while strong alkoxide and amide bases are highly effective, sterically hindered amines like DBU can be poor choices in certain Buchwald-Hartwig systems, potentially due to catalyst inhibition or an insufficiently high reaction barrier for deprotonation.[8]

Experimental Protocols

Protocol for E2 Elimination using Potassium tert-Butoxide (Hofmann Product)

This protocol describes the dehydrobromination of 2-bromo-2-methylbutane, favoring the formation of the Hofmann product, 2-methyl-1-butene.[1]

  • Materials: 2-bromo-2-methylbutane, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol (B103910), Pentane (B18724), Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate.

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in tert-butanol (50 mL, 50 mmol).

  • Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2 hours.

  • Workup: Cool the reaction to room temperature and add 50 mL of pentane. Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the pentane via simple distillation. The alkene products can be separated by fractional distillation.

Protocol for Kinetic Enolate Formation using LDA

This protocol details the generation of the kinetic lithium enolate of 2-methylcyclohexanone.[9]

  • Materials: Diisopropylamine (B44863), n-Butyllithium in hexanes, Anhydrous tetrahydrofuran (B95107) (THF), 2-Methylcyclohexanone.

  • Preparation of LDA Solution: To a dry, nitrogen-flushed flask containing anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11 mmol) at -78 °C (dry ice/acetone bath), add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir the solution at -78 °C for 10 minutes, then at 0 °C for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Reaction: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The enolate solution is now ready for reaction with an electrophile.

Protocol for Buchwald-Hartwig Amination using Sodium tert-Butoxide

This protocol provides a general procedure for the amination of an aryl chloride.

  • Materials: Aryl chloride (e.g., 4-chloroanisole), Amine (e.g., diphenylamine), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Reaction Setup: To a dry, nitrogen-flushed three-necked flask, add diphenylamine (B1679370) (5.01 g, 29.6 mmol), 4-chloroanisole (B146269) (4.48 g, 31.4 mmol), and degassed toluene (150 mL).

  • Addition of Reagents: Add Pd₂(dba)₃ (0.287 g, 1 mol%), tBu₃P·HBF₄ (0.198 g, 2 mol%), and finally sodium tert-butoxide (6.34 g, 66.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction with dichloromethane (B109758) (300 mL). Filter the suspension, and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography.

Visualizing Reaction Control and Mechanisms

The following diagrams illustrate the decision-making process and mechanisms where sterically hindered amines play a crucial role.

G cluster_selection Base Selection Logic for Deprotonation start Unsymmetrical Ketone or Alkyl Halide q1 Desired Outcome? start->q1 kinetic Kinetic Enolate (Less Substituted) q1->kinetic Enolate Formation hofmann Hofmann Alkene (Less Substituted) q1->hofmann Elimination thermo Thermodynamic Enolate (More Substituted) use_lda LDA kinetic->use_lda Use Strong, Bulky Base (e.g., LDA) at low temp (-78°C) zaitsev Zaitsev Alkene (More Substituted) use_kotbu KOtBu / DBU hofmann->use_kotbu Use Bulky Base (e.g., KOtBu, DBU)

Caption: Workflow for selecting a base to control regioselectivity.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L)(R2NH)]+X- oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(L)-NR2 amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product arx Ar-X arx->oa_complex r2nh R2NH r2nh->amine_complex base Base (e.g., NaOtBu) base->amine_complex Abstracts H+

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl(propyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of tert-butyl(propyl)amine, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on information for structurally similar amine compounds, such as tert-butylamine (B42293), and established protocols for hazardous chemical waste management. Researchers, scientists, and drug development professionals must handle this compound with the understanding that it is a potentially hazardous material.

Understanding the Hazards: A Look at a Related Compound

To best assess the potential risks associated with this compound, it is informative to review the properties of a closely related chemical, tert-butylamine. The following table summarizes key quantitative data from the Safety Data Sheet for tert-butylamine, which should be considered as indicative of the potential hazards of this compound.

PropertyValue
Boiling Point 46 °C / 114.8 °F @ 760 mmHg[1]
Melting Point -67 °C / -88.6 °F[1]
Flash Point -10 °C / 14 °F[1]
Specific Gravity 0.690[1]
Vapor Pressure 2.5 (vs air)[1]
Autoignition Temperature 380 °C / 716 °F[1]
Flammability Limits Upper: 8.90%, Lower: 1.70%[1]

This data is for tert-butylamine and should be used as a proxy for assessing the hazards of this compound.

Procedural Guidance for Proper Disposal

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following step-by-step procedures provide a framework for its safe handling and disposal.

Step 1: Waste Identification and Classification
  • Assume Hazardous Nature : In the absence of specific data, treat this compound as a hazardous waste. Based on data for similar amines, it is likely to be flammable, corrosive, and toxic.

  • Do Not Mix : Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2] Keeping amine waste separate is crucial for proper handling.[2]

Step 2: Proper Containerization and Labeling
  • Select Appropriate Containers : Use containers made of materials compatible with amines.[2] The original container, if in good condition, is often a suitable choice. Do not use metal containers for corrosive waste.

  • Label Clearly : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).[3]

Step 3: Safe Storage in a Designated Area
  • Satellite Accumulation Area (SAA) : Store the properly labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area should be near the point of generation.

  • Segregate Incompatibles : Store the amine waste away from incompatible materials such as acids and oxidizing agents to prevent dangerous reactions.[2]

  • Secure and Ventilate : Ensure the storage area is cool, well-ventilated, and away from direct sunlight and heat sources.[2] Containers must be kept tightly sealed to prevent the release of fumes.[2]

Step 4: Arrange for Professional Disposal
  • Contact a Licensed Service : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies are equipped to manage and dispose of chemical waste safely and in an environmentally responsible manner.[2]

  • Maintain Records : Keep detailed records of the waste disposal, including quantities, dates, and the methods used, as required by regulations.[2]

  • Do Not Dispose in Drains : Under no circumstances should amines be disposed of down the drain or in the regular trash, as they can cause significant harm to aquatic life and ecosystems.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation waste_id Step 1: Identify as Hazardous Waste start->waste_id improper_disposal Improper Disposal (Drain, Trash) start->improper_disposal containerize Step 2: Use Compatible, Labeled Container waste_id->containerize storage Step 3: Store in Designated Satellite Accumulation Area containerize->storage segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) storage->segregate disposal_service Step 4: Contact Licensed Hazardous Waste Disposal Service storage->disposal_service documentation Maintain Disposal Records disposal_service->documentation end End: Proper Disposal documentation->end consequences Environmental Damage & Regulatory Penalties improper_disposal->consequences LEADS TO

References

Essential Safety and Operational Guide for Handling Tert-butyl(propyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Tert-butyl(propyl)amine.

Hazard Summary

This compound is a branched-chain aliphatic amine.[2] Like other liquid alkylamines, it should be presumed to be a flammable and corrosive substance that can cause severe skin burns and eye damage.[1] Vapors may be irritating to the respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Double gloving recommended. - Inner Glove: Nitrile rubber. - Outer Glove: Neoprene or Butyl rubber.Provides robust protection against corrosive amines. Change gloves immediately if contaminated.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects against severe eye damage from splashes of corrosive material.
Skin and Body Protection - Flame-resistant lab coat. - Chemical-resistant apron. - Closed-toe shoes and long pants.Protects skin from splashes and contact with the corrosive and flammable liquid.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.Prevents inhalation of harmful and irritating vapors.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency shower and eyewash station are accessible and functional.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill control materials (e.g., absorbent pads, sand, or other non-combustible material) readily available.[1]

Handling:

  • Conduct all transfers and manipulations of this compound inside a chemical fume hood.

  • Ground all equipment to prevent static discharge, which could ignite flammable vapors.[1]

  • Use non-sparking tools for all operations.[1]

  • Keep containers tightly sealed when not in use to prevent the release of vapors.

  • Avoid contact with incompatible materials such as acids, strong oxidizing agents, and halogenated compounds.[3]

Post-Handling:

  • Thoroughly wash hands and any potentially exposed skin with soap and water.

  • Decontaminate the work area.

  • Properly store or dispose of this compound and any contaminated materials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Chemical Waste Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]
Contaminated PPE Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
Empty Containers Empty containers may retain product residue and can be hazardous. Do not reuse. Dispose of in accordance with government regulations.[5]

Key Disposal Considerations:

  • Do Not dispose of amines down the drain or in the general trash.[4]

  • It is recommended to use a licensed hazardous waste disposal company for the disposal of amine waste.[4]

Emergency Procedures: Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if safe and trained) contain->neutralize If applicable cleanup Clean Up Spill Residue contain->cleanup If neutralization is not performed neutralize->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.